TTT-3002 is a novel small-molecule tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 30% of Acute Myeloid Leukemia (AML) cases [1] [2] [3]. Its profile is defined by exceptional potency and a broad ability to overcome common resistance mechanisms associated with other FLT3 inhibitors.
| Property | Description / Value |
|---|---|
| Primary Target | Mutant FLT3 (Receptor Tyrosine Kinase) [1] |
| Key Mutations Targeted | FLT3-ITD (Internal Tandem Duplication), FLT3-TKD point mutations (e.g., D835Y), and resistance-conferring mutations (e.g., F691L gatekeeper) [1] [3] |
| Reported Potency (IC₅₀) | FLT3 Autophosphorylation: 100 - 250 pM Cellular Proliferation: 490 - 920 pM [1] | | Protein Binding | Moderate binding in human plasma, potentially favoring a wider therapeutic window compared to other TKIs [3] | | Administration | Oral dosing [1] |
The tables below summarize key experimental findings that demonstrate the potency of TTT-3002 against various FLT3 mutations and its effectiveness in cellular and animal models.
Table 1: In Vitro Potency of TTT-3002 against FLT3 Mutations [1] [3]
| FLT3 Mutation | Assay Type | IC₅₀ (Half Maximal Inhibitory Concentration) |
|---|---|---|
| FLT3-ITD | Inhibition of Autophosphorylation | 100 - 250 pM |
| FLT3-ITD | Cellular Proliferation | 490 - 920 pM |
| FLT3/D835Y | Inhibition of Autophosphorylation | Potent activity (precise IC₅₀ not stated, but shown to be effective) |
| FLT3/ITD with F691L resistance | Inhibition of Autophosphorylation | Maintains activity (overcomes gatekeeper mutation) |
Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models [1] [3]
| Model System | Treatment Regimen | Key Outcome |
|---|---|---|
| FLT3/ITD Transplantation Models | 6 mg/kg, twice daily, orally | Significantly improved survival and reduced tumor burden |
| FLT3 TKI-Resistant Model (Ba/F3-F691L/ITD) | 6 mg/kg, twice daily, orally | Significantly improved tumor burden vs. sorafenib (10 mg/kg once daily) |
The high potency of TTT-3002 was established through a series of standardized biochemical and cellular assays.
1. FLT3 Autophosphorylation Inhibition Assay [1]
2. Cellular Proliferation Inhibition Assay (MTT Assay) [1]
3. In Vivo Efficacy Testing in Mouse Models [1] [3]
TTT-3002's promising profile stems from its direct mechanism of action and its ability to target common resistance pathways.
[caption]FLT3 signaling pathway and TTT-3002 inhibition mechanism. Mutant FLT3 constitutively activates proliferation and survival pathways [2] [4].
A key differentiator for TTT-3002 is its ability to maintain potency against mutations that cause resistance to other FLT3 inhibitors.
The following diagram outlines the comprehensive workflow used to discover and validate TTT-3002.
[caption]Key stages of TTT-3002 preclinical evaluation, from in vitro profiling to in vivo validation [1] [3].
These robust preclinical data supported its potential for clinical development. Future research directions based on this foundation would likely involve combination therapies, for example, with BCL-2 inhibitors like Venetoclax, which have shown synergistic effects in eliminating FLT3/ITD leukemia cells in preclinical models [5].
| Parameter | Value / Characteristic | Context / Comparison |
|---|---|---|
| FLT3/ITD Inhibition (IC₅₀) | < 250 pM [1] | Most potent FLT3 inhibitor in preclinical studies [2]. |
| LRRK2 Inhibition (IC₅₀) | 0.7 - 1.2 nM [3] | Sub-nanomolar potency against wild-type and mutant (R1441C, G2019S) LRRK2 [3]. |
| Primary Targets | FLT3, LRRK2 [2] [3] | - |
| Key Resistance Mutations Overcome | FLT3/ITD with F691L, D835Y [2] | "Gatekeeper" F691L mutation causes resistance to other TKIs [2]. |
| Plasma Protein Binding | Moderate (compared to other FLT3 TKIs) [4] | ~9-fold shift in IC₅₀ in human plasma; much lower than lestaurtinib (>100-fold) [4]. |
The following methodologies are crucial for evaluating TTT-3002's activity, drawn from published research.
| Assay Purpose | Detailed Protocol | Key Measurements |
|---|
| In Vitro Kinase Inhibition [3] | 1. Use recombinant LRRK2 protein (e.g., GST-tagged fragment 970-2527). 2. Incubate with TTT-3002 and specific peptide substrate LRRKtide. 3. Measure concentration-dependent inhibition of LRRK2-catalyzed phosphorylation. | Half-maximal inhibitory concentration (IC₅₀) derived from inhibition curves. | | Cellular FLT3 Inhibition & Apoptosis [2] [4] | 1. Culture FLT3-mutant cells (e.g., MOLM-14, Ba/F3). 2. Treat with TTT-3002 for 1-48 hours. 3. Analyze via Western Blot (FLT3 autophosphorylation, STAT5, AKT, ERK) or Flow Cytometry (Annexin V/7-AAD staining). | Inhibition of phosphorylation; induction of apoptosis (Annexin V+ cells). | | Plasma Protein Binding (Modified PIA) [4] | 1. Treat FLT3/ITD cells with TTT-3002 in 50% human plasma or physiological Alpha-1-acid glycoprotein (AGP). 2. Compare to standard culture conditions (10% FBS). 3. Assess cytotoxicity after 48 hours (e.g., MTT assay). | Shift in IC₅₀ value indicates level of plasma protein binding and potential in vivo activity reduction. | | In Vivo Efficacy [2] | 1. Transplant FLT3 TKI-resistant leukemia cells (e.g., Ba/F3-F691L/ITD) into mice. 2. Administer TTT-3002 orally (e.g., 6 mg/kg, twice daily). 3. Monitor tumor burden via bioluminescence imaging. | Reduction in tumor burden and improvement in survival. |
TTT-3002 is classified as a Type I tyrosine kinase inhibitor, binding to the active conformation of the kinase's ATP-binding pocket [2] [5]. This allows it to target both FLT3-ITD and activation loop point mutations (like D835Y) that confer resistance to Type II inhibitors [2] [6]. A key feature of TTT-3002 is its picomolar potency and ability to overcome the F691L "gatekeeper" mutation, a common resistance mechanism to other FLT3 inhibitors such as quizartinib and crenolanib [2].
The experimental workflow for evaluating TTT-3002's activity, from in vitro assays to in vivo models, can be visualized as follows:
Experimental workflow for TTT-3002 evaluation
While TTT-3002 has not advanced to late-stage clinical trials, its profile positions it as a potential strategy to overcome limitations of other FLT3 inhibitors.
> Please note that the information presented here is derived from preclinical studies. As an investigational compound, clinical efficacy and safety data for TTT-3002 in humans is not available. For the most current research, consulting specialized scientific databases is recommended.
| Property | Description |
|---|---|
| Chemical Class | Synthetic organic (Indolocarbazole) [1] |
| Molecular Weight | 465.18 g/mol [1] |
| Primary Target | FLT3 (FMS-like tyrosine kinase 3), including ITD and D835 point mutations [2] [3] |
| Other Reported Targets | LRRK2 (Leucine-rich repeat kinase 2) [1] |
| Lipinski's Rule of 5 | Zero rules broken [1] |
The tables below consolidate key quantitative findings from cellular and animal models.
In Vitro Cellular Activity (Human Leukemia Cell Lines) [2] [4]
| Assay / Cell Line | IC₅₀ (Half Maximal Inhibitory Concentration) |
|---|---|
| FLT3 Autophosphorylation (MV4-11) | 100 - 250 pM (picomolar) |
| Cell Proliferation (MV4-11) | 490 - 920 pM |
| Cytotoxicity (Primary AML Patient Blasts) | Effective, with minimal toxicity to normal hematopoietic cells |
In Vivo Efficacy (Mouse Models of AML) [2] [4]
| Model | Dosage Regimen | Key Outcome |
|---|---|---|
| Ba/F3-ITD Luc Transplantation | 6 mg/kg, twice daily, oral gavage | Significantly improved survival and reduced tumor burden. |
| NUP98-HOXD13/ITD Transplantation | 6 mg/kg, twice daily, oral gavage | Improved survival, reduced white blood cell counts, and reduced spleen weight. |
The following workflows outline key methodologies used to evaluate TTT-3002.
Workflow 1: In vitro cellular activity assays.
Key Procedures:
Workflow 2: In vivo efficacy assessment in mouse models.
Key Procedures:
A significant feature of TTT-3002 is its activity against mutations that confer resistance to other FLT3 inhibitors [3].
| Mutation Type | Significance | TTT-3002 Activity |
|---|---|---|
| FLT3/D835Y | Common activating point mutation; resistant to many TKIs (sorafenib, quizartinib). | Potent activity [2] [3]. |
| FLT3-ITD with F691L | "Gatekeeper" mutation (analogous to T315I in BCR-ABL); confers resistance to multiple TKIs. | Active; overcomes resistance [3]. |
The diagrams below illustrate the therapeutic rationale for TTT-3002.
Pathway 1: FLT3 signaling and TTT-3002 mechanism.
TTT-3002 addresses key limitations of other FLT3 inhibitors in clinical development.
| Feature | TTT-3002 | Other FLT3 Inhibitors (e.g., Sorafenib, Quizartinib) |
|---|---|---|
| Potency (IC₅₀) | Picomolar (pM) range [2]. | Nanomolar (nM) range; less potent [5]. |
| Activity on D835 Mutations | Potent activity [2] [3]. | Largely ineffective [3]. |
| Activity on F691L Gatekeeper Mutation | Active [3]. | Often confers resistance [3]. |
| Human Plasma Protein Binding | Moderate [3]. | Some (e.g., Lestaurtinib) exhibit very high binding, reducing free drug concentration [3]. |
TTT-3002 is a small molecule kinase inhibitor with a molecular weight of 465 g/mol belonging to the indolocarbazole class [1]. Its primary and most well-characterized mechanism is the potent inhibition of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.
The diagram below illustrates the mechanism of TTT-3002 in blocking the FLT3 signaling cascade in an AML cell.
TTT-3002 inhibits mutant FLT3 autophosphorylation and downstream survival signals.
The potency of TTT-3002 has been rigorously evaluated across various experimental settings. The table below summarizes key quantitative efficacy data from preclinical studies.
| Assay/Condition | Target/Model | Key Finding (IC₅₀ or Fold Improvement) | Context & Comparison |
|---|---|---|---|
| FLT3 Autophosphorylation | FLT3/ITD cell lines | 100 - 250 pM [2] [1] | Up to 6-7 fold lower than AC220 (quizartinib) [3]. |
| Cellular Proliferation | FLT3/ITD cell lines | 490 - 920 pM [2] [1] | Measured via MTT assay. |
| Resistance Mutations | FLT3/D835Y point mutant | Potent activity [2] [3] | Effective against a mutation that confers resistance to other TKIs. |
| Resistance Mutations | FLT3/F691L "gatekeeper" mutant | Potent activity [4] | Overcame a major resistance mutation to other FLT3 inhibitors. |
| In Vivo Efficacy | Mouse FLT3/ITD transplant model | >100 days mean survival [3] | Placebo-treated mice lived ~18 days. Tumor burden significantly reduced. |
| Cytotoxicity | Primary human FLT3/ITD AML blasts | Induced cell death [2] | Minimal toxicity to normal hematopoietic stem/progenitor cells [2] [1]. |
The preclinical data for TTT-3002 were generated using standard and validated experimental protocols.
Cell-Based Potency and Viability Assays
Target Engagement and Signaling Analysis
In Vivo Efficacy Models
A critical challenge identified for TTT-3002 and other similar TKIs is plasma protein binding, which can significantly reduce its effective potency in humans [5].
Beyond oncology, TTT-3002 has been identified as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research [6].
TTT-3002 represents a promising preclinical candidate characterized by exceptional picomolar potency against primary and resistant FLT3 mutants, compelling efficacy in animal models, and minimal toxicity to normal hematopoietic cells. However, its potential clinical efficacy may be modulated by plasma protein binding. Its off-target activity against LRRK2 also highlights its utility as a tool compound in neurodegenerative disease research.
TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor of the indolocarbazole class [1]. The following data summarizes its activity against FLT3 D835Y in comparison with other mutations.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of TTT-3002
| Assay Type | FLT3/ITD | FLT3/D835Y | FLT3/ITD with F691L "Gatekeeper" Mutation | Key Context |
|---|---|---|---|---|
| Anti-proliferation (Cell Viability) [2] [3] | < 1.0 nM | 4.1 nM | Active (specific value not provided) | Maintains potency against resistant mutations |
| FLT3 Autophosphorylation [1] | 100 - 250 pM | Potent activity confirmed | Information not provided | Most potent FLT3 inhibitor reported at the time |
Table 2: Comparative Inhibitor Activity Against FLT3 D835Y (Proliferation IC₅₀)
| FLT3 Inhibitor | IC₅₀ against FLT3/D835Y | Activity Relative to TTT-3002 |
|---|---|---|
| TTT-3002 [3] | 4.1 nM | (Benchmark) |
| Sorafenib [2] [3] | > 2000 nM | Inactive / Significantly less potent |
| Quizartinib (AC220) [2] [3] | > 100 nM | Inactive / Significantly less potent |
| Lestaurtinib (CEP-701) [3] | 9.8 nM | Approximately 2-fold less potent |
| Midostaurin (PKC412) [3] | 10.0 nM | Approximately 2-fold less potent |
The key findings on TTT-3002 are based on the following standardized experimental methods:
The following diagram illustrates the mechanism of FLT3 activation and inhibition by TTT-3002.
FLT3 Signaling and TTT-3002 Inhibition
TTT-3002 is identified as a next-generation FLT3 inhibitor from the indolocarbazole class that is under development for the treatment of Acute Myeloid Leukemia (AML) [1]. The table below summarizes its key characteristics based on the search results:
| Attribute | Description |
|---|---|
| Drug Class | Next-generation FLT3 inhibitor; Indolocarbazole [1]. |
| Molecular Target | FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase [1]. |
| Therapeutic Context | Developed for FLT3-mutated AML, a high-risk disease with poor prognosis [2] [1]. |
| Development Status | Preclinical and/or early clinical stage (specific phase not detailed) [1]. |
| Stated Rationale | New generation inhibitors like TTT-3002 are theorized to potentially overcome resistance to first-generation FLT3 inhibitors [1]. |
Indolocarbazoles (ICZs) are a class of alkaloids first isolated in 1977. While TTT-3002's specific data is scarce, the established biological activities of its parent class provide strong insight into its potential mechanisms of action [3].
The following diagram illustrates the primary mechanisms of action associated with indolocarbazole compounds in mammalian cells, which are highly relevant for understanding TTT-3002's potential function.
The table below compares the key features of two foundational indolocarbazole natural products:
| Feature | Staurosporine | Rebeccamycin |
|---|---|---|
| Primary Mechanism | Broad-spectrum protein kinase inhibitor (nanomolar potency) [3]. | Topoisomerase I inhibitor and DNA intercalator [3]. |
| Structural Key | Non-halogenated, both indole nitrogens glycosylated [3]. | Halogenated (often chlorinated), one indole nitrogen with a β-glycosidic bond [3]. |
| Research Impact | Served as a prototype for the development of specific kinase inhibitors [3]. | Demonstrated activity against leukemia and melanoma in mice [3]. |
The table below summarizes the key potency data for TTT-3002 from cellular assays.
| Measurement Type | Cell System / Mutation | IC50 Value | Context & Comparison |
|---|---|---|---|
| Inhibition of FLT3 Autophosphorylation [1] | Human FLT3-ITD mutant leukemia cell lines | 100 - 250 pM (0.1 - 0.25 nM) | One of the most potent FLT3 inhibitors discovered to date. |
| Cellular Proliferation [1] [2] | Human FLT3-ITD mutant leukemia cell lines | 490 - 920 pM (0.49 - 0.92 nM) | Confirms potent anti-leukemic activity. |
| Cellular Proliferation [3] [2] | Ba/F3 cells expressing FLT3-ITD | <1.0 nM | More potent than most other TKIs in the same assay. |
| Cellular Proliferation [3] [2] | Ba/F3 cells expressing FLT3/D835Y | 4.1 nM | Maintains potency against this common resistance mutation. |
TTT-3002's promising profile is defined by its ability to target a broad spectrum of FLT3 mutations.
The core data supporting TTT-3002's profile were generated using standard preclinical methodologies.
This assay measures the compound's direct ability to inhibit the phosphorylation (activation) of FLT3.
This assay evaluates the compound's overall effect on leukemia cell growth and survival.
The following diagram illustrates the signaling pathway targeted by TTT-3002 and the experimental workflow for profiling its efficacy.
This simplified signaling network shows how constitutively active mutant FLT3 drives leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [5] [6].
The experimental workflow for evaluating TTT-3002 progresses from in vitro models to in vivo validation, systematically assessing its potency and therapeutic potential [1] [4] [3].
In AML, mutant FLT3 (including Internal Tandem Duplication, ITD) exhibits constitutive, ligand-independent activity, providing a survival and proliferative advantage to leukemic cells [1]. TTT-3002 directly targets this aberrant signaling.
The diagram below illustrates how TTT-3002 targets this signaling network.
TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream pro-survival signaling.
TTT-3002 demonstrates exceptional potency in preclinical models, as summarized in the tables below.
Table 1: In Vitro Cellular Activity of TTT-3002 in FLT3/ITD Mutant Cell Lines [1]
| Assay Type | Cellular Process Measured | IC₅₀ Value (pM) |
|---|---|---|
| FLT3 Autophosphorylation Inhibition | FLT3 enzyme activity | 100 - 250 pM |
| Cell Proliferation Inhibition (MTT assay) | Overall cell growth | 490 - 920 pM |
Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models of FLT3/ITD AML [1]
| Model Type | Treatment Dose & Regimen | Key Experimental Findings |
|---|---|---|
| Ba/F3-ITD Luc transplantation | 6 mg/kg, twice daily, orally, for 2-4 weeks | Significant improvement in survival; reduced tumor burden as measured by bioluminescent imaging. |
| NUP98-HOXD13 (NHD13)/ITD BM transplantation | 6 mg/kg, twice daily, orally | Significant improvement in survival; reduced white blood cell counts and spleen weight (a measure of tumor burden). |
The robust data for TTT-3002 were generated using standard, rigorous biochemical and cellular techniques.
Table 3: Core Methodologies for Evaluating TTT-3002 [1]
| Method | Application in TTT-3002 Research | Key Procedural Details |
|---|---|---|
| Western Blotting (Immunoblotting) | Analyze phosphorylation (activation) of FLT3, STAT5, AKT, and MAPK/ERK. | Cells cultured with inhibitor; proteins extracted; FLT3 immunoprecipitated; proteins separated by gel electrophoresis, transferred to membrane, probed with specific antibodies. |
| Cell Proliferation/Viability Assays (MTT) | Determine IC₅₀ for inhibition of cell growth. | Cells seeded with/without inhibitor; metabolic activity measured colorimetrically after 24-72 hours; IC₅₀ calculated relative to control. |
| In Vivo Transplantation Models | Evaluate drug efficacy in a live animal. | FLT3/ITD mutant cells transplanted into mice; drug administered via oral gavage; engraftment/disease progression monitored via blood counts, imaging, and survival. |
| Primary Patient Sample Cytotoxicity | Test drug efficacy against human AML blasts. | Mononuclear cells isolated from patient bone marrow or blood; cells cultured with TTT-3002; cytotoxicity measured via apoptosis assays or colony-forming unit (CFU) assays. |
The following workflow outlines the major experimental phases cited in the preclinical evaluation of TTT-3002.
Sequential workflow for preclinical evaluation of TTT-3002, from cellular assays to human samples.
A significant challenge for staurosporine-derived FLT3 TKIs like TTT-3002 is plasma protein binding, primarily by Alpha-1-acid glycoprotein (AGP) [2].
TTT-3002 stands out in preclinical studies for its picomolar potency against FLT3/ITD and resistant FLT3/D835Y mutations, its efficacy in reducing tumor burden and improving survival in vivo, and its selective cytotoxicity toward mutant cells while sparing normal hematopoietic progenitors [1]. Future development should address the challenge of plasma protein binding to translate this exceptional preclinical potential into clinical success [2].
The table below summarizes the key in vitro findings for TTT-3002 against various FLT3-dependent cell lines.
| Cell Line / Mutation Type | Assay Type | IC50 Value | Context & Significance |
|---|---|---|---|
| FLT3/ITD (e.g., in MV4-11 cells) | FLT3 Autophosphorylation Inhibition [1] | 100 - 250 pM [1] | Potency was 6- to 7-fold lower than other potent FLT3 inhibitors (e.g., AC220) in clinical trials [2] [3] [4]. |
| Cellular Proliferation Inhibition (MTT assay) [1] | 490 - 920 pM [1] | Demonstrates direct cytotoxic effects. | |
| FLT3/D835Y (Activating Point Mutation) | FLT3 Autophosphorylation Inhibition [1] [5] | Potent activity (specific picomolar IC50 not stated) | Active against a mutation that confers resistance to many other FLT3 TKIs (e.g., sorafenib, quizartinib) [1] [5]. |
| FLT3/ITD with TKI-Resistance Mutations (e.g., F691L "gatekeeper" mutation) | FLT3 Autophosphorylation Inhibition [5] | Potent activity (specific picomolar IC50 not stated) | Overcomes common resistance mutations that arise during treatment with other inhibitors like crenolanib and ponatinib [5]. |
The robust activity of TTT-3002 was established through standard, rigorous in vitro methodologies.
The following diagram illustrates the logical workflow of these key in vitro experiments.
TTT-3002 blocks the constitutively active FLT3 receptor and its downstream pro-survival pathways.
Based on the preclinical data, TTT-3002 presents several compelling characteristics for further development [1] [5] [6]:
The table below summarizes all quantitative data available from preclinical mouse model studies.
| Parameter | Value | Experimental Context |
|---|---|---|
| Cmax (Maximum serum concentration) | 613 nM | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |
| AUC0→∞ (Area under the curve) | 3127 nM·h | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |
| Half-life (t1/2) | 3.6 hours | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |
| Apparent Volume of Distribution (Vd) | 21 L/kg | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |
| Apparent Clearance (CL) | 4.1 L/h/kg | Single 6 mg/kg oral dose in leukemic engrafted mice [1] [2]. |
| IC50 (FLT3/ITD Autophosphorylation) | 100 - 250 pM | Human FLT3/ITD mutant leukemia cell lines (e.g., MV4-11, Molm-14) [1] [3]. |
| IC50 (Cell Proliferation) | 490 - 920 pM | Human FLT3/ITD mutant leukemia cell lines [1] [3]. |
| IC50 (FLT3 D835 Phosphorylation) | 0.2 nM (200 pM) | Engineered cell lines with FLT3 D835 point mutation [4] [2]. |
| Effective In Vivo Dose | 6 mg/kg, twice daily | Oral gavage in mouse transplantation models; shown to eliminate leukemic cells and improve survival with minimal toxicity [1] [4] [2]. |
| Plasma Protein Binding | Moderate (compared to other TKIs) | Human plasma samples; noted as a key advantage over earlier inhibitors like CEP-701 which had high protein binding [4]. |
TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) that targets mutant forms of FLT3, a receptor tyrosine kinase. The following diagram illustrates its mechanism of action and the downstream signaling pathways it affects.
Mechanism of TTT-3002 as a FLT3 tyrosine kinase inhibitor.
The preclinical profile of TTT-3002 was established through several key experiments:
The available data from the mid-2010s positions TTT-3002 as a highly potent and selective FLT3 inhibitor with a favorable preclinical profile. Its key differentiators include picomolar potency, activity against a broad spectrum of resistance mutations, and only moderate plasma protein binding, which may translate to better target coverage in patients.
TTT-3002 demonstrates exceptional potency in preclinical models, as detailed in the following quantitative data.
| Assay Type | Cell Line / System | Target / Effect | IC₅₀ Value | Context / Comparison |
|---|---|---|---|---|
| Biochemical (FLT3 Autophosphorylation) | Human FLT3/ITD mutant leukemia cell lines (e.g., MOLM-14) | Inhibition of FLT3 autophosphorylation | 100 - 250 pM [1] [2] | 6-7 fold lower IC₅₀ than quizartinib (AC220) [3] |
| Cellular (Proliferation) | Human FLT3/ITD mutant leukemia cell lines | Inhibition of cell proliferation | 490 - 920 pM [1] [2] | Measured via MTT assay [1] |
| Biochemical (LRRK2 Kinase Activity) | Recombinant LRRK2 proteins (WT, G2019S, R1441C) | In vitro kinase activity (LRRKtide substrate) | 0.7 - 1.2 nM [4] | TTT-3002 showed sub-nanomolar potency [4] |
The key methodologies used to characterize TTT-3002's pharmacodynamics are outlined below.
| Experiment Goal | Core Protocol Summary |
|---|---|
| Growth Inhibition & Cytotoxicity (MTT Assay) | Cells seeded at 1-2.5 x 10⁵ cells/mL and treated with TTT-3002. Viable cell counts measured by Trypan blue exclusion or MTT assay after 24-72 hours. IC₅₀ calculated from optical density at 570nm relative to DMSO control [1]. |
| Target Engagement & Pathway Analysis (Western Blot) | Cells cultured with TTT-3002 for 1 hour. Whole-cell extracts immunoprecipitated for FLT3, followed by SDS-PAGE and Western blotting. Membranes probed for FLT3, phospho-FLT3, and downstream targets (STAT5, AKT, MAPK). Detection via fluorescent or chemiluminescent secondary antibodies [1] [5]. |
| In Vivo Efficacy (Mouse Xenograft) | BALB/C mice injected with 2 x 10⁶ FLT3/ITD luciferase-expressing cells via tail vein. After 7 days, treated with 6 mg/kg TTT-3002 HCl (suspended in 1mM HCl) via oral gavage twice daily for 2-4 weeks. Tumor burden monitored weekly via bioluminescence imaging after D-luciferin injection [1] [5]. |
| Modified Plasma Inhibitory Assay (PIA) | FLT3/ITD cells cultured with TTT-3002 in presence of 50% human plasma or physiologic concentrations of Alpha-1-Acid Glycoprotein (AGP, 1 mg/mL) for 48 hours. Cytotoxicity measured via MTT assay and compared to standard 10% FBS conditions to model in vivo protein binding [6]. |
TTT-3002 inhibits mutant FLT3, a receptor tyrosine kinase that constitutively activates pro-survival and proliferation pathways. The following diagram illustrates this mechanism and the experimental workflow for in vitro assessment.
TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream survival pathways.
In vitro workflow for assessing TTT-3002 target engagement and anti-proliferative effects.
The most current information on TTT-3002 is from 2021, focusing on overcoming the plasma protein binding challenge [6] [7]. For the latest status of its clinical development, consulting recent clinical trial registries would be the recommended next step.
The following tables consolidate key quantitative findings on TTT-3002's binding and activity from the search results.
Table 1: Protein Binding and Resulting Potency Shifts
| Metric | Value for TTT-3002 | Comparative Value for Other TKIs | Source |
|---|---|---|---|
| Protein Binding Constant for AGP | 1.41 µM⁻¹ | Midostaurin: 12.6 µM⁻¹; Lestaurtinib: 49.2 µM⁻¹ [1] | |
| Fold Increase in IC50 per mg/dL AGP | 0.33-fold | Midostaurin: 3.00-fold; Lestaurtinib: 11.73-fold [1] | |
| Fold-Change in IC50 (in 50% Human Plasma) | ~9-fold | Quizartinib: ~37-fold; Lestaurtinib, Midostaurin, Sorafenib: >100-fold [2] | |
| Predicted In Vivo IC50 | 34 nM | Midostaurin: 4.7 µM; Lestaurtinib: 4.8 µM [1] |
Table 2: In-Vitro Biochemical and Cellular Potency
| Assay Type | Cell Line / Context | IC50 Value |
|---|---|---|
| FLT3 Autophosphorylation | FLT3/ITD mutant cell lines | 100 - 250 pM (0.1 - 0.25 nM) [3] |
| Cellular Proliferation | FLT3/ITD mutant cell lines | 490 - 920 pM (0.49 - 0.92 nM) [3] |
| Cellular Proliferation (with AGP) | MOLM-14 cells (with AGP) | 12 nM [1] |
The core methodologies used to characterize TTT-3002's protein binding and activity are outlined below.
This cell-based assay is crucial for simulating the in vivo impact of plasma proteins on drug efficacy [2].
This protocol tests strategies to overcome plasma protein binding [2] [1].
The diagram below illustrates how TTT-3002 inhibits FLT3 signaling and how its activity is modulated by plasma protein binding.
The competitive binding mechanism provides a promising combinatorial strategy to enhance TTT-3002's efficacy in the clinical setting [2] [4] [1].
The characteristics of TTT-3002 highlight several key considerations for researchers:
FMS-like tyrosine kinase 3 (FLT3) represents one of the most frequently mutated genes in acute myeloid leukemia (AML), with approximately 25-30% of adult AML patients harboring FLT3 internal tandem duplication (ITD) mutations and 7-10% possessing tyrosine kinase domain (TKD) point mutations. These mutations drive constitutive activation of FLT3 signaling, leading to uncontrolled proliferation and survival of leukemic blasts. The presence of FLT3-ITD mutations is clinically associated with increased relapse rates and inferior overall survival, creating an urgent need for targeted therapeutic approaches [1] [2] [3].
TTT-3002 is a novel, potent small-molecule tyrosine kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol. Preclinical studies have identified it as one of the most potent FLT3 inhibitors discovered to date, demonstrating exceptional activity against both FLT3-ITD and FLT3-TKD mutations, including the challenging D835Y mutation that confers resistance to many existing FLT3 inhibitors [4] [5]. This application note provides detailed methodologies and protocols for evaluating TTT-3002 in preclinical mouse models of FLT3-mutant AML, enabling researchers to assess its therapeutic potential and mechanism of action.
Table 1: In vitro potency of TTT-3002 against FLT3-dependent cell lines
| Cell Line/Model | FLT3 Mutation Status | Assay Type | IC₅₀ Value | Comparative IC₅₀ with AC220 (Quizartinib) |
|---|---|---|---|---|
| MOLM-14 | FLT3/ITD heterozygous | FLT3 Autophosphorylation | 100-250 pM | 6-7 fold lower than AC220 |
| MOLM-14 | FLT3/ITD heterozygous | Cellular Proliferation (MTT) | 490-920 pM | Not reported |
| Ba/F3-ITD | FLT3/ITD transfected | FLT3 Autophosphorylation | ~200 pM | Not reported |
| Primary FLT3/ITD AML blasts | FLT3/ITD positive | Cytotoxicity | Sub-nanomolar range | Not reported |
TTT-3002 exhibits remarkable potency at picomolar concentrations against FLT3/ITD-dependent leukemia cell lines, with IC₅₀ values for inhibition of FLT3 autophosphorylation ranging from 100-250 pM. The compound demonstrates superior biochemical potency compared to other FLT3 inhibitors in clinical development, requiring 6-7 fold lower concentrations than quizartinib (AC220) to achieve equivalent FLT3 inhibition [4] [5]. Beyond direct FLT3 targeting, TTT-3002 effectively inhibits downstream signaling pathways including STAT5, AKT, and MAPK/ERK at similarly low concentrations, confirming comprehensive pathway suppression.
Table 2: In vivo efficacy of TTT-3002 in mouse models of FLT3-mutant AML
| Mouse Model | Transplanted Cells | TTT-3002 Dosage | Administration Route | Treatment Duration | Key Findings |
|---|---|---|---|---|---|
| BALB/C | Ba/F3-ITD Luciferase+ | 6 mg/kg | Oral gavage | Twice daily for 2-4 weeks | Elimination of leukemic cells within 10 days |
| C57BL/6 CD45.1+ | NUP98-HOXD13/ITD BM | 6 mg/kg | Oral gavage | Twice daily | Significant improvement in survival and reduced tumor burden |
| BALB/C (Control) | Ba/F3-ITD Luciferase+ | Placebo | Oral gavage | Same schedule | Mean survival: 18 days |
| BALB/C (Treated) | Ba/F3-ITD Luciferase+ | 6 mg/kg | Oral gavage | Twice daily | Mean survival: >100 days |
The pharmacodynamic profile of TTT-3002 demonstrates sustained target engagement, with a single oral dose achieving greater than 90% inhibition of FLT3 signaling that persists for at least 12 hours. This prolonged suppression is crucial for maintaining constant pathway inhibition in leukemic cells and translates to robust anti-leukemic efficacy in vivo [5].
A significant challenge in FLT3 inhibitor development is plasma protein binding, particularly by alpha-1-acid glycoprotein (AGP), which can sequester inhibitors and reduce their bioavailable concentration. TTT-3002 demonstrates variable susceptibility to plasma protein binding, with human AGP causing significant rightward shifts in IC₅₀ values in modified plasma inhibitory assays (PIA). This effect can be mitigated by co-treatment with mifepristone, which competes for AGP binding sites and restores TTT-3002 activity. Researchers should incorporate assessment of plasma protein binding in experimental designs, particularly when translating in vitro findings to in vivo models [6].
Purpose: To evaluate TTT-3002 efficacy in a standardized, quantifiable FLT3/ITD-driven leukemia model.
Materials:
Procedure:
Purpose: To evaluate TTT-3002 in a genetically complex, immunocompetent AML model.
Materials:
Procedure:
Purpose: To evaluate TTT-3002 efficacy against primary human AML blasts while assessing selectivity for malignant versus normal hematopoietic cells.
Materials:
Procedure:
Figure 1: FLT3 Signaling Pathway and TTT-3002 Inhibition Mechanism
This diagram illustrates the fundamental difference between wild-type FLT3 signaling, which requires ligand binding for transient activation, and mutated FLT3 (ITD or TKD), which demonstrates constitutive activation independent of ligand binding. TTT-3002 effectively inhibits both FLT3-ITD and FLT3-TKD mutants, disrupting the downstream STAT5, PI3K/AKT, and RAS/MAPK pathways that drive leukemic proliferation, survival, and differentiation block [1] [2] [3].
Figure 2: In Vivo Efficacy Assessment Workflow
The systematic approach for evaluating TTT-3002 efficacy in FLT3-mutant AML mouse models begins with appropriate model selection, each offering distinct advantages. The Ba/F3-ITD Luciferase model provides quantifiable bioluminescent tracking of disease burden, while the NUP98-HOXD13/ITD model offers a more genetically complex, immunocompetent system. Critical steps include proper verification of engraftment before randomization, consistent dosing regimens, and comprehensive endpoint analyses that correlate therapeutic response with pathological and molecular findings [4].
TTT-3002 represents a promising therapeutic candidate for FLT3-mutant AML, demonstrating exceptional preclinical potency against both ITD and TKD mutations. The protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating TTT-3002 in relevant preclinical models, from initial in vitro screening to sophisticated in vivo assessment. The differential cytotoxicity observed between FLT3-mutant leukemic blasts and normal hematopoietic cells suggests a favorable therapeutic index, though further investigation is needed to fully understand potential on-target toxicities.
Future research directions should include:
The comprehensive dataset generated using these protocols supports the continued development of TTT-3002 as a potential clinical candidate for FLT3-mutant AML and provides tools for assessing next-generation FLT3 inhibitors.
Introduction TTT-3002 is a novel, potent tyrosine kinase inhibitor (TKI) that targets constitutively activating mutations in FLT3, a receptor tyrosine kinase commonly mutated in AML [1] [2]. FLT3 internal tandem duplication (FLT3/ITD) mutations confer a poor prognosis, and many existing FLT3 TKIs have limitations, including insufficient potency, high plasma protein binding, and inactivity against certain point mutations like D835Y or the resistance-conferring F691L gatekeeper mutation [1]. TTT-3002 was identified to overcome these limitations, demonstrating picomolar half-maximal inhibitory concentrations (IC₅₀) in cellular assays and significant tumor burden reduction in mouse models of FLT3-mutant AML [2] [3].
The table below summarizes key quantitative findings from preclinical studies on TTT-3002.
| Model/Parameter | Results and Efficacy Data |
|---|---|
| In Vitro Potency (FLT3/ITD cell lines) | IC₅₀ for FLT3 autophosphorylation: 100 - 250 pM; IC₅₀ for cell proliferation: 490 - 920 pM [2]. |
| In Vivo Efficacy (Mouse Transplantation) | • BaF3-F691L/ITD Model: TTT-3002 (6 mg/kg, twice daily) significantly reduced tumor burden over a 2-week treatment period [1]. • BaF3-ITD Model: TTT-3002 (6 mg/kg, twice daily) eliminated leukemic cells within 10 days and improved median survival to >100 days vs. 18 days for placebo [2] [4]. | | FLT3 Signaling Inhibition | A single dose caused >90% inhibition of FLT3 signaling, lasting at least 12 hours [4]. | | Comparison to Other TKIs | TTT-3002 potency was 6- to 7-fold lower than quizartinib (AC220), the most potent FLT3 inhibitor in clinical trials at the time of study [4]. |
The following protocols are adapted from the methodologies used in the referenced studies to evaluate TTT-3002.
This protocol assesses the efficacy of TTT-3002 in reducing established tumors and improving survival.
This assay evaluates the ability of plasma from drug-treated subjects to inhibit FLT3 phosphorylation in primary AML blasts.
The following diagrams illustrate the mechanism of TTT-3002 and the workflow for the key in vivo experiment, created using Graphviz DOT language.
TTT-3002 is characterized as a potent and relatively selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) [1]. The quantitative profiling data for this inhibitor is summarized in the table below.
Table 1: In Vitro Kinase Inhibition Profile of TTT-3002 [1]
| LRRK2 Variant | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| LRRK2 (Wild-Type) | 0.70 nM | In vitro kinase assay using LRRKtide substrate |
| LRRK2 (G2019S) | 0.70 nM | In vitro kinase assay using LRRKtide substrate |
| LRRK2 (R1441C) | 1.2 nM | In vitro kinase assay using LRRKtide substrate |
Additional profiling against a panel of 140 kinases indicated that TTT-3002 maintains good selectivity at low nanomolar concentrations, though selectivity decreases at higher concentrations (above 10-100 nM) [1].
Below is a generalized protocol for measuring the IC₅₀ of a kinase inhibitor like TTT-3002, based on the methods used in the identified research [1].
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TTT-3002 against various LRRK2 variants.
Materials:
Procedure:
The diagram below illustrates the molecular mechanism of TTT-3002 based on the available literature.
Please note a significant discrepancy between your query and the available data:
For your research on targeting bone marrow blasts, the following FLT3 inhibitors are highly relevant and have established protocols in Acute Myeloid Leukemia (AML) [3] [4]:
TTT-3002 is a novel FLT3 tyrosine kinase inhibitor (TKI) identified as one of the most potent to date, with picomolar IC₅₀ values against FLT3 internal tandem duplication (FLT3/ITD) mutations in biochemical assays [1]. Its key preclinical characteristics include:
The table below summarizes quantitative data on TTT-3002's potency and its performance in biological assays compared to other FLT3 inhibitors [1].
| Parameter | TTT-3002 | Quizartinib (AC220) | Lestaurtinib (CEP-701) | Sorafenib |
|---|---|---|---|---|
| IC₅₀ vs. FLT3/ITD (in vitro) | Picomolar range | Not specified | 2-3 nM | Not specified |
| Activity vs. FLT3/D835 mutations | Active | Inactive | Not specified | Inactive |
| Activity vs. FLT3/F691L mutation | Active | Inactive | Not specified | Inactive |
| Shift in IC₅₀ in 100% Human Plasma | Moderate shift | Not specified | Large shift (to ~700 nM) | Not specified |
| Activity in Resistant Patient Samples | Active | Resistant | Not specified | Resistant |
The activity of TTT-3002 against FLT3 signaling was effectively measured using flow cytometry. The following diagram outlines the core experimental workflow.
Experimental Workflow for FLT3 Inhibition Analysis
This protocol is adapted from methods used to characterize TTT-3002 and is applicable for in vitro analysis of FLT3-mutant cell lines or primary patient samples [1].
TTT-3002 exerts its effects by inhibiting the constitutively active FLT3 receptor, which disrupts critical downstream pro-survival and proliferation pathways. The following diagram illustrates this signaling network and the points of inhibition [1] [2] [3].
FLT3 Signaling and TTT-3002 Inhibitor Mechanism
TTT-3002 represents a promising next-generation FLT3 TKI in preclinical development. Its ability to target a broad spectrum of FLT3 mutations, including difficult-to-treat resistance mutations like F691L, and its favorable pharmacological properties position it as a potential candidate for overcoming the limitations of current FLT3-targeted therapies in AML [1]. The flow cytometry protocols outlined here provide a framework for researchers to validate and further investigate the efficacy of this compound.
The core methodology for analyzing FLT3 inhibition by TTT-3002 is described in one study [1]. The general workflow and specific parameters used are summarized below.
Table 1: Documented Experimental Parameters for TTT-3002 IP-Western
| Experimental Aspect | Documented Detail |
|---|---|
| Basic Technique | Immunoprecipitation of whole cell extracts for FLT3, followed by SDS-PAGE and Western blotting [1]. |
| Cell Treatment | Cells cultured with TTT-3002 for 1 hour at 37°C [1]. |
| Primary Target | FLT3 autophosphorylation [1]. |
| Key Antibodies | FLT3 (S-18) antibody for immunoprecipitation; anti-phospho-FLT3 for detection [1]. |
| Supporting Evidence | Flow cytometry for apoptosis (Annexin V-APC) and cell surface marker analysis (e.g., CD135/FLT3) [1]. |
The following protocol synthesizes standard immunoprecipitation and western blotting techniques [2] [3] [4], which can be adapted for studying TTT-3002.
The diagrams below outline the general experimental workflow and the specific signaling pathway targeted by TTT-3002.
IP-Western Blotting Workflow
FLT3 Signaling Pathway and TTT-3002 Inhibition
Essential Controls:
Common Issues:
The high potency of TTT-3002 against various FLT3 mutants, which underpins its use in these assays, is summarized in the table below.
Table 2: Documented Potency of TTT-3002 against FLT3 Mutants [1] [6]
| FLT3 Mutation / Context | TTT-3002 Activity (IC₅₀) | Comparative Context |
|---|---|---|
| FLT3/ITD (Autophosphorylation) | 100 - 250 pM | Most potent FLT3 inhibitor discovered to date [6]. |
| FLT3/ITD (Cell Proliferation) | 490 - 920 pM | - |
| FLT3/D835Y (Point Mutation) | Active | Overcomes inactivity of other TKIs (e.g., Sorafenib, AC220) [1]. |
| F691L Gatekeeper Mutation | Active | Overcomes a key resistance mutation to other FLT3 TKIs [1]. |
| Activity in Human Plasma | Moderately protein bound | Smaller IC₅₀ shift compared to other TKIs (e.g., Midostaurin, Lestaurtinib) [1] [7]. |
This guide consolidates the established research on TTT-3002 with standard IP-WB methodologies. The key to success will be optimizing this general protocol using the specific cell lines and antibodies relevant to your FLT3 mutation of interest, guided by the quantitative data on TTT-3002's potency.
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with particularly poor outcomes in patients harboring mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. FLT3 mutations occur in approximately 23% of AML cases, with internal tandem duplication (FLT3/ITD) representing the most common mutation type and conferring significantly worse prognosis. The constitutive activation of FLT3 triggers downstream signaling pathways (STAT5, AKT, and MAPK/ERK) that drive leukemogenesis through enhanced proliferation, differentiation blockade, and inhibition of apoptosis. Despite the development of numerous FLT3 tyrosine kinase inhibitors (TKIs), clinical efficacy has remained limited, due to factors including acquired resistance mutations, plasma protein binding, and adaptive signaling reactivation [1] [2].
The Plasma Inhibitory Activity (PIA) assay was developed as a crucial pharmacodynamic tool to bridge the gap between drug plasma concentrations and biological activity in patients. This assay addresses a critical challenge in TKI development: high plasma protein binding can dramatically reduce drug bioavailability, leading to inadequate target inhibition despite apparently sufficient plasma drug levels. For instance, lestaurtinib (CEP-701) demonstrates a >300-fold shift in IC50 when tested in 100% human plasma compared to standard culture conditions, explaining its failure in clinical trials despite promising preclinical data [1] [3]. The PIA assay therefore serves as an essential functional measure of a drug's ability to inhibit FLT3 signaling in the physiologically relevant context of patient plasma, providing critical insights for dose selection and clinical trial design [4].
TTT-3002 represents a novel FLT3 inhibitor with picomolar potency against FLT3/ITD mutations and demonstrated activity against a broad spectrum of resistance-conferring point mutations, including the challenging F691L gatekeeper mutation and various D835 mutations. Its relatively moderate plasma protein binding compared to other TKIs positions it as a promising candidate for clinical development [1]. These application notes provide detailed methodologies for implementing PIA assays to evaluate TTT-3002, enabling accurate assessment of its target inhibition potential in physiologically relevant conditions.
The original PIA assay serves as a surrogate pharmacodynamic measure that directly evaluates the functional capacity of patient plasma samples collected during TTT-3002 treatment to inhibit FLT3 phosphorylation. This method correlates plasma drug levels with biological activity, providing crucial information about whether administered doses achieve sufficient target inhibition in patients. The assay has demonstrated particular utility in clinical trial contexts, where it helps establish whether biologically active drug levels are maintained throughout the dosing interval and identifies potential protein binding-related resistance mechanisms [4].
Cell Preparation:
Plasma Treatment:
Cell Lysis and Protein Extraction:
FLT3 Immunoprecipitation and Immunoblotting:
Calculate the percentage of FLT3 phosphorylation inhibition using the formula:
% Inhibition = [1 - (pFLT3 intensitysample / pFLT3 intensitynaive plasma control)] × 100
Compare inhibition levels with plasma TTT-3002 concentrations measured by LC-MS/MS. Effective target inhibition is typically considered ≥85% reduction in FLT3 phosphorylation. The assay can identify inadequate target coverage despite sufficient plasma drug levels, suggesting protein binding-related limitations [1] [4].
The modified PIA assay expands upon the original format by incorporating functional endpoints beyond target phosphorylation, including proliferation, apoptosis, and downstream signaling pathway inhibition. This approach provides a more comprehensive assessment of TTT-3002's biological activity in the context of human plasma, capturing effects on cell viability and signaling adaptation that may not be evident from phosphorylation status alone. The modified format also enables systematic evaluation of specific plasma protein interactions, particularly with alpha-1-acid glycoprotein (AGP), which has been identified as a key binder of staurosporine-derived FLT3 TKIs [3].
Plasma/AGP Preparation:
Cell Proliferation and Viability Assessment:
Apoptosis Analysis:
Downstream Signaling Analysis:
Calculate IC₅₀ values for each condition using non-linear regression analysis of viability curves. Determine the plasma shift ratio (IC₅₀ in plasma/IC₅₀ in standard medium) to quantify protein binding effects. For apoptosis data, calculate the percentage of Annexin V-positive cells and compare across conditions. Signaling data should assess both initial inhibition (2 hours) and potential adaptive reactivation (24 hours), particularly for ERK signaling [3] [2].
Table 1: Plasma Protein Binding Characteristics of FLT3 Inhibitors
| Compound | IC₅₀ in Standard Medium (nM) | IC₅₀ in 50% Human Plasma (nM) | Plasma Shift Ratio | Primary Binding Protein |
|---|---|---|---|---|
| TTT-3002 | 0.001-0.01 [1] | 0.009-0.09 [3] | 9-fold [3] | AGP [3] |
| Lestaurtinib | 2-3 [1] | >1000 [3] | >300-fold [1] [3] | AGP [3] |
| Midostaurin | 10-30 [3] | >1000 [3] | >100-fold [3] | AGP [3] |
| Quizartinib | 1-5 [1] [3] | 37-185 [3] | 37-fold [3] | Unknown |
| Sorafenib | 10-50 [1] | >1000 [3] | >100-fold [3] | Unknown |
TTT-3002 demonstrates significantly reduced plasma protein binding compared to other FLT3 inhibitors, with only a 9-fold shift in IC₅₀ in the presence of 50% human plasma. This contrasts dramatically with first-generation inhibitors like lestaurtinib and midostaurin, which show >100-fold reductions in potency. The primary binding protein for TTT-3002 is alpha-1-acid glycoprotein (AGP), as demonstrated by experiments showing similar inhibition patterns with purified AGP at physiological concentrations (1mg/mL) [3]. This moderate binding profile suggests TTT-3002 may achieve more consistent and reliable target inhibition in patients at achievable plasma concentrations.
Research has identified several strategies to mitigate the effects of plasma protein binding on TKI efficacy:
Combination with Binding Displacers: Co-treatment with mifepristone, which has higher affinity for AGP, can displace TKIs and restore antileukemia activity. In experimental models, mifepristone co-treatment reduced the IC₅₀ shift for midostaurin from >100-fold to near baseline levels [3].
Structure-Guided Drug Design: The relatively moderate protein binding of TTT-3002 may reflect intentional design strategies to avoid AGP binding, providing a template for future inhibitor development.
Dose Optimization: Using PIA data to guide dosing rather than relying solely on plasma drug concentrations ensures biologically effective dosing regimens [3].
Table 2: TTT-3002 Activity Against FLT3 Resistance Mutations
| FLT3 Mutation Type | Representative Mutations | TTT-3002 IC₅₀ (nM) | Comparative Activity vs. Other TKIs |
|---|---|---|---|
| Activation Loop Mutations | D835Y, D835V, D835H | <1 nM [1] | Superior to sorafenib, quizartinib (inactive) [1] |
| Gatekeeper Mutation | F691L | <1 nM [1] | Superior to crenolanib (inactive) [1] |
| ATP-Binding Pocket | N676K | <1 nM [1] | Superior to midostaurin (selects for this mutation) [1] |
| Dual Mutations | FLT3-ITD with D835Y/H | <1 nM [1] | Comparable to crenolanib [1] |
| FLT3/ITD alone | ITD in JM domain | 0.001-0.01 nM [1] | Most potent FLT3 inhibitor to date [1] |
TTT-3002 demonstrates unprecedented breadth against both primary FLT3 activating mutations and secondary resistance mutations that emerge under TKI selective pressure. Its maintained activity against the F691L gatekeeper mutation (analogous to T315I in BCR-ABL) is particularly notable, as this mutation confers resistance to multiple FLT3 TKIs including quizartinib and crenolanib. Similarly, TTT-3002 effectively inhibits D835 activation loop mutations that render leukemic cells insensitive to sorafenib and quizartinib. This comprehensive mutation coverage suggests TTT-3002 may have utility both in treatment-naive patients and those who have developed resistance to prior FLT3-targeted therapies [1].
Studies have identified adaptive feedback reactivation of ERK signaling as a mechanism limiting the efficacy of FLT3 inhibitors. Following initial inhibition with TTT-3002 and other FLT3 TKIs, rebound phosphorylation of ERK occurs within 16-24 hours, despite maintained suppression of FLT3 autophosphorylation and STAT5/AKT signaling. This reactivation is associated with increased RAS-GTP loading and phosphorylation of MEK and p90RSK, representing a compensatory survival mechanism that diminishes the antileukemic effects of FLT3 inhibition [2].
Experimental evidence indicates that combining TTT-3002 with MEK inhibitors (e.g., PD0325901, trametinib) abrogates this ERK reactivation and results in synergistic antileukemic activity both in vitro and in vivo. This combination strategy addresses the intrinsic adaptive resistance that may limit single-agent efficacy, providing a rationale for combination approaches in clinical development of TTT-3002 [2].
The following diagram illustrates the integrated experimental workflow for comprehensive TTT-3002 PIA assessment:
Plasma Sample Handling: Process plasma samples promptly after collection using centrifugation to remove cellular components. Multiple freeze-thaw cycles should be avoided as they may affect protein binding characteristics. When comparing across patient samples, consider potential individual variations in AGP levels, particularly in inflammatory states.
Cell Line Selection: MV4;11 and MOLM-14 cells both harbor FLT3/ITD mutations but differ in other genetic characteristics. MV4;11 cells are more sensitive to FLT3 inhibition, while MOLM-14 cells may better represent the genetic heterogeneity of AML. Using multiple cell lines provides broader insights into drug activity.
Time Course Considerations: For signaling analyses, include early (1-2 hour) and late (16-24 hour) time points to capture both initial inhibition and potential adaptive reactivation. This is particularly important for assessing ERK pathway reactivation.
Combination Studies: When testing TTT-3002 in combination with MEK inhibitors or other agents, use fixed-ratio designs and analyze synergy using established methods (e.g., Chou-Talalay). Include appropriate single-agent controls for comparison.
Data Normalization: Normalize all experimental data to vehicle controls treated with corresponding plasma/AGP conditions without TTT-3002 to account for potential effects of plasma components on baseline cell viability and signaling.
The comprehensive PIA assay protocols detailed in these application notes provide a robust framework for evaluating the pharmacodynamic activity of TTT-3002 in physiologically relevant conditions. The moderate plasma protein binding of TTT-3002, combined with its potent activity against a broad spectrum of resistance mutations, positions it as a promising candidate for clinical development in FLT3-mutant AML. Implementation of these assays in preclinical and clinical contexts will facilitate optimal dose selection and combination strategy development, potentially overcoming limitations that have hampered previous FLT3-targeted therapies.
The colony-forming unit (CFU) assay is a fundamental in vitro technique used to quantify the functional potency and differentiation potential of hematopoietic stem and progenitor cells (HSPCs). This semi-solid culture system allows single cells to proliferate and differentiate into discrete colonies, each derived from a single progenitor cell. The assay serves as a critical bridge between simple cell counting and complex in vivo models, providing crucial data on cell functionality, lineage potential, and the biological activity of cellular products. Its robustness and correlation with in vivo engraftment models make it indispensable in both basic research and pre-clinical drug development for hematological disorders and stem cell therapies [1].
The CFU assay is predicated on the ability of viable HSPCs to proliferate and differentiate into clonal colonies when cultured in a semi-solid medium supplemented with specific cytokines and growth factors. Methylcellulose-based media serve a dual purpose: they provide essential nutrients and create a viscous matrix that restricts cell movement, ensuring that daughter cells remain in close proximity, thus forming a distinguishable colony. Each colony represents the progeny of a single progenitor cell, and the morphological identification of different colony types reveals the lineage commitment and differentiation potential of the original cell population [2] [1].
Table 1: Selection Guide for MethoCult Media Formulations
| Cell Source | Recommended Formulation | Key Characteristics |
|---|---|---|
| Human Bone Marrow (BM), Cord Blood (CB), Peripheral Blood MNCs | MethoCult H4034 Optimum | Optimized for myeloid and erythroid progenitors [1] |
| Mouse Hematopoietic Cells | Species-specific formulations available | Tailored to murine cytokine requirements |
| Serum-Free Applications | SF-specific formulations | Defined composition for specialized research needs |
Thawing MethoCult Media:
Mixing and Aliquoting:
Quality Check:
The following diagram outlines the complete, end-to-end workflow for performing a CFU assay.
Cell Seeding:
Dispensing:
Incubation:
Table 2: Troubleshooting Guide for CFU Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Runny medium and smeared colonies [1] | Media not mixed thoroughly before aliquoting; excessive volume of cells/components added. | Mix media vigorously after thawing; ensure cell suspension does not exceed a 1:10 dilution factor. |
| Culture dehydration [1] | Low incubator humidity; no water dish used. | Always use open water dishes inside the culture container; ensure incubator humidity is ≥95%. |
| Uneven colony counts in replicates [1] | Inadequate vortexing after adding cells to MethoCult. | Vortex the cell-medium mix for a minimum of 4 seconds. |
| Contaminated cultures [1] | Non-aseptic technique. | Maintain sterile technique. Contaminated cultures cannot be rescued. Antibiotics can be added prophylactically. |
| No colonies or very low counts | Overplating; non-viable cells; incorrect cytokine formulation. | Plate cells within the recommended linear range; confirm cell viability and use the correct MethoCult formulation. |
| Too many colonies to count (>100 per dish) [1] | Overplating (too many cells seeded). | Plate a lower concentration of cells, potentially below the recommended range. |
After the incubation period, colonies are identified and enumerated based on morphological characteristics using an inverted microscope. Scoring is a skilled process that can be subjective, particularly when colonies have multiple foci or clusters that may be mistakenly counted as separate colonies, leading to an overestimation of potency [1].
The following diagram illustrates the logical process for identifying and distinguishing the main colony types.
Table 3: Standard Colony Types and Identification Features
| Colony Type | Description | Lineage Commitment |
|---|---|---|
| CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte) | Large, complex colonies containing multiple cell lineages. | Multipotent progenitor |
| BFU-E (Burst-Forming Unit-Erythroid) | Very large, dense colonies consisting of multiple sub-clusters of erythroid cells. | Early erythroid progenitor |
| CFU-E (Colony-Forming Unit-Erythroid) | Small, compact colonies consisting of a single cluster of erythroid cells. | Late erythroid progenitor |
| CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage) | Large, dispersed colonies containing a mix of granulocytes and/or macrophages. | Myeloid progenitor |
| CFU-G (Colony-Forming Unit-Granulocyte) | Colonies consisting primarily of granulocytes. | Granulocyte progenitor |
| CFU-M (Colony-Forming Unit-Macrophage) | Colonies consisting primarily of macrophages. | Macrophage progenitor |
The colony-forming unit assay remains a cornerstone technique for evaluating hematopoietic stem and progenitor cell functionality. Its successful execution relies on careful attention to detail at every stage—from proper reagent preparation and precise cell plating to controlled incubation conditions and accurate colony identification. By adhering to the protocols and guidelines outlined in this document, researchers can generate robust, reproducible, and meaningful data to advance their research and development projects in hematopoiesis, cellular therapies, and drug discovery.
TTT-3002 is a novel, potent indolocarbazole-class tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 35% of acute myeloid leukemia (AML) cases [1] [2]. Its exceptional picomolar-level potency and activity against a broad spectrum of resistance-conferring mutations make it a promising candidate for overcoming limitations of current FLT3 TKIs [1] [2].
The table below consolidates key quantitative findings from TTT-3002 studies.
| Experimental Model / Parameter | Results and IC₅₀ Values | Context and Comparison |
|---|
| In Vitro Potency (FLT3/ITD mutant cell lines) | FLT3 Autophosphorylation IC₅₀: 100-250 pM Proliferation IC₅₀: 490-920 pM [1] | Most potent FLT3 inhibitor reported to date [1]. | | Activity Against Resistance Mutations | Effective against F691L and D835Y/V mutations [2]. | Overcomes common resistance mutations that render other TKIs (e.g., quizartinib, sorafenib) ineffective [2]. | | In Vivo Dosing (Mouse models) | 6 mg/kg, orally, twice daily [1] [2]. | Significant improvement in survival and reduction in tumor burden compared to controls [1]. | | Plasma Protein Binding | Moderate binding in human plasma [2]. | Suggests a lower risk of reduced in vivo efficacy due to protein binding compared to other TKIs like lestaurtinib [2]. |
The following diagram illustrates the core experimental workflow for assessing TTT-3002 efficacy in vivo, from model generation to final analysis.
The diagram below summarizes the targeted FLT3 signaling pathway and the mechanism of action of TTT-3002.
Bioluminescence imaging (BLI) has emerged as an indispensable non-invasive modality for longitudinal monitoring of tumor burden and therapeutic response in preclinical oncology research. This technology provides valuable means for monitoring different biological processes in immunology, oncology, virology, and neuroscience, with significant contributions to core conceptual advances in biomedical research over the past decade. [1] BLI relies on the detection of photons emitted from cells or tissues in living organisms expressing luciferase enzymes that catalyze light-producing chemical reactions with specific substrates. Unlike fluorescence, BLI does not require light absorption to emit light at longer wavelengths, making it particularly suitable for in vivo applications. [1]
The application of BLI in cancer therapeutic development enables real-time assessment of tumor dynamics, metastasis, and treatment efficacy, significantly enhancing the quality and efficiency of preclinical drug evaluation. For targeted therapies like TTT-3002, a novel FLT3 tyrosine kinase inhibitor, BLI provides a sensitive method for monitoring tumor response at the molecular and cellular levels, allowing researchers to correlate drug exposure with biological effect throughout the treatment course. [2] This protocol details the standardized methodologies for implementing BLI in tumor monitoring studies for TTT-3002, with emphasis on quantitative approaches that ensure reproducibility and statistical significance across experiments.
Bioluminescence is a biological process that requires an enzyme known as luciferase, a substrate (luciferin), and oxygen. Some luciferases require additional cofactors such as ATP and Mg²⁺ for full activity. [1] The technology simply relies on the detection of photons emitted from cells or tissues in a living organism when the luciferase enzyme catalyzes the oxidation of its substrate, resulting in light emission. The number of emitted photons correlates with the number of viable luciferase-expressing cells, enabling quantitative assessment of tumor burden. [3]
Although many luminescent species exist in nature, three luciferases have been studied thoroughly and are used in biomedical research:
Table 1: Comparison of Major Luciferase Systems for BLI
| Parameter | Firefly Luciferase | Renilla Luciferase | Gaussia Luciferase |
|---|---|---|---|
| Organism | Photinus pyralis (firefly) | Renilla reniformis (sea pansy) | Gaussia princeps (copepod) |
| Substrate | D-luciferin | Coelenterazine | Coelenterazine |
| Cofactors | ATP, Mg²⁺, O₂ | O₂ | O₂ |
| Emission Peak | 562 nm (green) | 480 nm (blue) | 480 nm (blue) |
| Reaction Kinetics | Glow-type (stable) | Flash-type (rapid decay) | Flash-type (rapid decay) |
| Cellular Localization | Intracellular | Intracellular | Secreted |
| Tissue Penetrance | Excellent (red-shifted) | Limited (blue, highly scattered) | Limited (blue, highly scattered) |
For in vivo imaging, Flux is generally preferred due to its longer wavelength emission (green light, 562 nm peak), which experiences less absorption by hemoglobin and melanin compared to the blue bioluminescence (480 nm peak) of Gluc and Rluc. [1] The discovery of red-emitting luciferases from other species such as the Jamaican click beetle and railroad worm has further enhanced the sensitivity of BLI in deep tissues. [1]
FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that normally functions in hematopoietic cell survival, proliferation, and differentiation. Constitutively activating mutations of FLT3 occur in about one-third of de novo acute myeloid leukemia (AML) patients and represent a critical therapeutic target. [4] The most common mutation type is the internal tandem duplication (ITD) in the juxtamembrane domain, which confers poor prognosis. Additionally, 7-10% of patients harbor point mutations in the kinase domain activation loop, with D835Y being the most frequent. [4]
TTT-3002 is a novel tyrosine kinase inhibitor (TKI) demonstrating exceptional potency against FLT3 mutations. Preclinical studies reveal its half maximal inhibitory concentration (IC₅₀) for inhibiting FLT3 autophosphorylation ranges from 100 to 250 pM in human FLT3/ITD mutant leukemia cell lines. The proliferation IC₅₀ for TTT-3002 in these same cells ranges from 490 to 920 pM. [2] Importantly, TTT-3002 maintains potent activity against the FLT3/D835Y mutation, which confers resistance to many current TKIs. [2] [4]
Table 2: TTT-3002 Inhibitory Profile Against FLT3 Mutations
| FLT3 Mutation Type | Proliferation IC₅₀ (nM) | Inhibition Relative to ITD | Clinical Significance |
|---|---|---|---|
| ITD | <1.0 | Reference | Most common, poor prognosis |
| D835Y | 4.1 | ~4-fold less potent | Common resistance mutation |
| D835A | 1.3 | Similar potency | Less common point mutation |
| D835G | <1.0 | Similar potency | Less common point mutation |
| D835N | <1.0 | Similar potency | Less common point mutation |
| Wild-type FLT3 | <1.0 | Similar potency | Important for on-target toxicity |
In comparative studies with 13 FLT3 TKIs, TTT-3002 was one of only three inhibitors (along with lestaurtinib and midostaurin) that effectively inhibited proliferation across all FLT3 activation loop mutants tested. [4] This broad efficacy profile makes TTT-3002 a promising candidate for personalized treatment approaches in FLT3-mutant AML.
For monitoring TTT-3002 therapeutic response in AML models, firefly luciferase (Fluc) is recommended as the primary reporter system due to its favorable emission wavelength (562 nm), which penetrates tissues more effectively than blue-emitting luciferases. The glow-type kinetics of Fluc reactions (signal stable for 30+ minutes) provides practical flexibility in image acquisition compared to flash-type reactions that decay within seconds. [1]
Stable luciferase expression in FLT3-mutant leukemia cell lines is critical for consistent BLI signal detection:
For TTT-3002 evaluation, transplantation models of FLT3-associated AML are employed:
Diagram 1: BLI Experimental Workflow for TTT-3002 - This diagram illustrates the comprehensive workflow from initial cell engineering through in vivo therapeutic assessment, highlighting the critical phases of experimental design.
Standardized image acquisition is essential for quantitative comparison across treatment groups and longitudinal time points:
Robust quantification methods are critical for accurate tumor burden assessment:
For advanced quantification, particularly in deep tissues, bioluminescence tomography (BLT) approaches can be employed. These methods reconstruct the 3D distribution of bioluminescent sources within the animal, providing more accurate quantification than surface measurements alone. [5] Automated tools like InVivoPLOT utilize body-conforming animal molds (BCAM) to ensure data congruency across animals of different sizes and enable operator-independent analysis. [5]
Longitudinal data normalization is essential for accurate interpretation of treatment response:
The following protocol details the comprehensive methodology for evaluating TTT-3002 efficacy using BLI in FLT3-mutant leukemia models:
Day of Imaging Protocol:
Preparation (15 minutes before imaging)
Animal Preparation (Time: T-10 minutes)
Luciferin Administration (Time: T-5 minutes)
Image Acquisition (Time: T=10-30 minutes post-luciferin)
Post-Imaging Recovery
Quantitative Analysis Workflow:
Image Processing
Data Normalization
Response Assessment
Diagram 2: BLI Acquisition & Analysis Workflow - This diagram details the sequential steps from animal preparation through data analysis, highlighting the transition from in vivo procedures to computational analysis.
While BLI provides valuable quantitative data for TTT-3002 evaluation, several technical limitations must be considered:
Correlative validation strengthens the interpretation of BLI data:
Table 3: Validation Methods for BLI-Based Tumor Quantification
| Validation Method | Application | Advantages | Limitations |
|---|---|---|---|
| Histology | Tissue-specific tumor burden | Gold standard, cellular detail | Endpoint only, sampling bias |
| Alu-qPCR | Human cell quantification in xenografts | Highly sensitive, quantitative | Does not distinguish viable vs. dead cells |
| Flow Cytometry | Immune cell profiling | Single-cell resolution, multiparameter | Requires tissue processing, endpoint only |
| Colony Formation | Clonogenic potential assessment | Functional readout of viability | Time-consuming, not all cells clonogenic |
| BLT | 3D source reconstruction | Improved quantification accuracy | Computationally intensive, requires specialized equipment |
For monitoring FLT3-mutant leukemia in bone marrow compartments, specific adaptations enhance detection sensitivity:
BLI can be adapted to monitor the emergence of resistance to TTT-3002:
Bioluminescence imaging represents a powerful toolset for evaluating the efficacy of TTT-3002 against FLT3-mutant cancers in preclinical models. The standardized protocols outlined in these application notes provide researchers with robust methodologies for quantitative tumor monitoring, enabling accurate assessment of therapeutic response and resistance patterns. Through careful implementation of these approaches, accounting for technical limitations and incorporating appropriate validation strategies, BLI can significantly enhance the preclinical development of TTT-3002 and ultimately contribute to its successful translation to clinical application for AML patients with FLT3 mutations.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase predominantly expressed on hematopoietic stem and progenitor cells that plays crucial roles in cell survival, proliferation, and differentiation. FLT3 mutations represent one of the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30-35% of adult patients. The most prevalent mutation type is the internal tandem duplication (ITD) in the juxtamembrane domain, found in about 25% of AML cases, while point mutations (PM) in the tyrosine kinase domain (most commonly at D835) occur in 7-10% of patients. These mutations result in constitutive, ligand-independent activation of FLT3, leading to continuous stimulation of downstream signaling pathways including STAT5, PI3K/AKT, and RAS/MAPK, which drive leukemogenesis through suppression of apoptosis and dysregulation of cellular proliferation.
The presence of FLT3-ITD mutations is associated with poor clinical prognosis, including increased relapse rates and reduced overall survival. While several FLT3 tyrosine kinase inhibitors (TKIs) have been developed, their efficacy has been limited by various resistance mechanisms, including inadequate FLT3 inhibition, high plasma protein binding, and the emergence of resistance-conferring point mutations such as F691L and D835Y. TTT-3002 represents a novel therapeutic candidate designed to overcome these limitations through enhanced potency and a broader mutation coverage profile.
TTT-3002 is a novel small molecule tyrosine kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol. It demonstrates exceptional potency against FLT3, with studies characterizing it as "one of the most potent FLT3 inhibitors discovered to date". TTT-3002 exhibits several key advantages over earlier generation FLT3 inhibitors that make it a promising candidate for combination therapy approaches.
Picomolar Potency: TTT-3002 demonstrates half maximal inhibitory concentration (IC50) values for inhibiting FLT3 autophosphorylation in the range of 100-250 pM in human FLT3/ITD mutant leukemia cell lines, with proliferation IC50 values of 490-920 pM in the same cells. This represents a 6-7 fold increase in potency compared to the most potent FLT3 inhibitors currently in clinical trials. [1] [2]
Broad Mutation Coverage: Unlike many first-generation FLT3 inhibitors that show limited activity against activation loop mutations, TTT-3002 maintains potent activity against the D835Y point mutation, which is the most frequently occurring FLT3 activation loop mutation and confers resistance to several other TKIs. Additionally, it shows activity against the gatekeeper mutation F691L, which often emerges following treatment with other FLT3 inhibitors and confers pan-resistance. [3] [4]
Favorable Protein Binding Properties: TTT-3002 demonstrates only moderate binding to human plasma proteins compared to other FLT3 TKIs. This characteristic is crucial as high plasma protein binding has been identified as a key limitation of previous FLT3 inhibitors (e.g., lestaurtinib), which significantly reduces their free fraction and bioavailable concentration in clinical settings. [3]
Selective Cytotoxicity: TTT-3002 demonstrates potent cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients while showing minimal toxicity to normal hematopoietic stem/progenitor cells from healthy blood and bone marrow donors at biochemically relevant doses, suggesting a potentially favorable therapeutic window. [1]
Table 1: In Vitro Potency of TTT-3002 Against FLT3 Mutations
| Mutation Type | Autophosphorylation IC50 (pM) | Proliferation IC50 (pM) | Cellular Model |
|---|---|---|---|
| FLT3/ITD | 100-250 | 490-920 | MV4-11 cells |
| FLT3/D835Y | Not reported | 4,100 | Ba/F3 cells |
| FLT3/D835A | Not reported | 1,300 | Ba/F3 cells |
| FLT3/F691L/ITD | Not reported | <10,000* | Ba/F3 cells |
*Value estimated from graphical data; maintains potency despite resistance mutation. [1] [5]
In vivo studies have demonstrated that TTT-3002 administration at 6 mg/kg twice daily via oral gavage significantly improved survival and reduced tumor burden in multiple mouse models of FLT3-associated AML. In one study using Ba/F3-ITD luciferase-expressing cell transplantation models, TTT-3002 treatment eliminated leukemia cells within 10 days and extended average survival to more than 100 days compared to 18 days in placebo-treated controls. The drug was well-tolerated with minimal observed toxicity, and treated mice resumed normal bone marrow activity. [1] [2]
Table 2: Comparative Efficacy of FLT3 Inhibitors Against Various Mutations
| FLT3 Inhibitor | FLT3/ITD IC50 (nM) | D835Y IC50 (nM) | F691L/ITD Activity | Clinical Status |
|---|---|---|---|---|
| TTT-3002 | <1.0 | 4.1 | Yes | Preclinical |
| Quizartinib | 1.2 | >100 | Limited | Phase 2 completed |
| Sorafenib | 18.5 | >2000 | Limited | Approved for other indications |
| Midostaurin | 9.3 | 10.0 | Yes | Approved for FLT3-mutated AML |
| Crenolanib | 57.0 | 58.0 | Limited | Phase 2 trials |
| Gilteritinib | Not reported | Not reported | Yes | Approved for R/R FLT3-mutated AML |
Data compiled from comparative studies. [5] [6]
While direct studies of TTT-3002 combination therapies are limited in the available literature, its mechanism of action and pharmacological properties support potential synergies with conventional and novel AML therapies. The strong inhibition of FLT3 signaling pathways suggests potential complementary activity with cytarabine and anthracycline-based chemotherapy, similar to what has been observed with other FLT3 inhibitors. Additionally, the ability to maintain potency against resistance mutations suggests potential utility in sequential or rotating TKI strategies to prevent or overcome resistance.
Purpose: To evaluate the combined effects of TTT-3002 with conventional chemotherapeutic agents on FLT3-mutated leukemia cell proliferation and viability.
Materials:
Procedure:
Purpose: To assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways by TTT-3002 alone and in combination.
Materials:
Procedure:
Purpose: To evaluate the antitumor efficacy of TTT-3002 combination therapy in FLT3-mutated AML xenograft models.
Materials:
Procedure:
Figure 1: FLT3 Signaling Pathway and TTT-3002 Mechanism of Action. TTT-3002 potently inhibits both wild-type and constitutively active mutant FLT3 receptors, particularly ITD and D835Y mutations, blocking downstream signaling pathways that drive leukemic proliferation and survival.
Based on the mechanism of action and resistance patterns of FLT3 inhibitors, several rational combination approaches should be considered for TTT-3002:
TTT-3002 + Conventional Chemotherapy: Building on the established paradigm of midostaurin combined with 7+3 induction chemotherapy, explore TTT-3002 with cytarabine and anthracyclines in preclinical models, with particular attention to sequencing strategies to maximize leukemic cell kill while minimizing toxicity to normal hematopoietic cells.
TTT-3002 + Hypomethylating Agents: Given the clinical success of azacitidine/sorafenib combinations in FLT3-ITD mutated AML, investigate TTT-3002 with azacitidine or decitabine, with a focus on effects on leukemia stem cells and the bone marrow microenvironment.
TTT-3002 + BCL-2 Inhibitors: Explore synergistic opportunities with venetoclax based on evidence that FLT3 inhibition can sensitize leukemia cells to BCL-2 inhibition through modulation of MCL-1 and other pro-survival proteins.
To comprehensively evaluate TTT-3002's resistance profile, implement the following approaches:
In Vitro Resistance Generation: Continuously culture FLT3-mutated cell lines with increasing concentrations of TTT-3002 to model acquired resistance. Sequence FLT3 and other relevant genes periodically to identify resistance mutations.
Plasma Inhibitory Activity (PIA) Assay: As described by Levis et al., measure the ability of plasma from TTT-3002-treated animals or future patients to inhibit FLT3 phosphorylation in FLT3-mutated cell lines, accounting for protein binding effects.
Comprehensive Mutation Screening: Establish screening protocols for all known FLT3 resistance mutations (F691L, D835V/Y/F, N676K, etc.) using allele-specific PCR or next-generation sequencing panels when evaluating response to therapy.
Develop companion biomarkers to guide patient selection and response monitoring:
FLT3 Mutation Status: Establish highly sensitive assays for detecting FLT3-ITD and tyrosine kinase domain mutations with quantification of mutant allele burden.
Pharmacodynamic Markers: Monitor phosphorylation status of FLT3 and downstream effectors (STAT5, ERK, AKT) in peripheral blood or bone marrow samples during treatment.
Therapeutic Drug Monitoring: Develop LC-MS/MS methods for quantifying TTT-3002 plasma concentrations, particularly free drug levels, to ensure target exposure is achieved.
TTT-3002 represents a promising next-generation FLT3 inhibitor with exceptional potency and a broad spectrum of activity against resistance-conferring mutations. Its moderate plasma protein binding and favorable preclinical toxicity profile suggest potential for improved clinical efficacy compared to earlier generation FLT3 inhibitors. The application notes and protocols provided herein offer a framework for comprehensive preclinical evaluation of TTT-3002 combination therapies, with particular emphasis on mechanistic studies, rational combination strategies, and resistance monitoring.
Future research directions should include:
As the field moves toward increasingly personalized approaches to AML therapy, TTT-3002 represents a valuable addition to the therapeutic arsenal against FLT3-mutated AML, particularly for patients who develop resistance to first-generation FLT3 inhibitors.
FLT3 mutations represent one of the most common genetic alterations in acute myeloid leukemia (AML), with approximately 23% of patients harboring constitutively activating FLT3/ITD mutations that confer poor prognosis [1]. The tyrosine kinase domain point mutations (FLT3/PMs) occur in an additional 7-10% of AML cases, making mutant FLT3 an attractive therapeutic target for tyrosine kinase inhibitors (TKI) in AML treatment [1]. Despite numerous clinical trials testing FLT3 TKIs, therapeutic efficacy has been limited by multiple mechanisms, including inadequate FLT3 inhibition in vivo often related to substantial plasma protein binding that reduces drug bioavailability [1] [2].
TTT-3002 represents a novel FLT3 inhibitor with exceptional potency against FLT3/ITD mutations and a broad spectrum of FLT3 activating point mutations, including the frequently occurring D835 mutations and the problematic F691L gatekeeper mutation that confers resistance to other TKIs [1]. Critically, TTT-3002 demonstrates only moderate plasma protein binding compared to other FLT3 TKIs, which may translate to superior target inhibition in clinical settings [1] [2]. Accurate assessment of TTT-3002 plasma protein binding is therefore essential for predicting in vivo efficacy and optimizing dosing regimens for FLT3-mutant AML patients.
Plasma protein binding follows the law of mass action, where the interaction between a drug (L) and plasma protein (P) can be described by the equilibrium:
L + P ⇌ LP
The equilibrium dissociation constant (Kd) is defined as Kd = [L][P]/[LP], where lower Kd values indicate tighter binding [3]. At equilibrium, the fraction of drug bound (f) relates to Kd according to the equation:
f = [P]/(Kd + [P])
When 50% of the drug is bound, Kd equals the free protein concentration [3]. For TTT-3002, the relatively weak binding affinity for plasma proteins, particularly α-1-acid glycoprotein (AGP), explains its superior maintenance of inhibitory activity in human plasma compared to other FLT3 inhibitors [2].
The competitive displacement approach utilizes high-affinity binders like mifepristone to displace TKIs from plasma protein binding sites. The competitive relationship can be visualized as:
Figure 1: Competitive Displacement of TTT-3002 from AGP Binding Sites. Mifepristone binds AGP with higher affinity, displacing TTT-3002 and increasing free drug concentration.
This mechanism explains how mifepristone co-treatment (10 μM) can restore the IC50 of TTT-3002 from 12 nM with AGP to <0.1 nM, effectively overcoming plasma protein-mediated inhibition [2]. Similar disinhibition occurs for lestaurtinib and midostaurin, though to a lesser extent due to their stronger protein binding characteristics [2].
Equilibrium dialysis is the preferred method for quantifying TTT-3002 plasma protein binding due to its physical simplicity, low cost, and high accuracy [4]. The procedure involves the following steps:
Equipment Preparation: Use a multi-well equilibrium dialysis apparatus with semi-permeable membranes (molecular weight cutoff: 12-14 kDa). Pre-soak membranes in dialysis buffer for 30 minutes prior to assembly [4].
Sample Preparation: Dilute TTT-3002 in DMSO to create a 100 μM stock solution. Spike this stock into human plasma (preferably from healthy donors and AML patients) to achieve final concentrations ranging from 1 nM to 10 μM. Use phosphate-buffered saline (PBS, pH 7.4) as the buffer compartment solution [1] [2].
Dialysis Procedure: Load 200 μL of plasma sample into the donor chamber and 350 μL of PBS into the receiver chamber. Seal the dialysis unit and incubate at 37°C with gentle shaking (50 rpm) for 6 hours to reach equilibrium [4].
Sample Collection: Post-incubation, collect 50 μL aliquots from both chambers. Precipitate proteins in plasma samples by adding 100 μL of acetonitrile containing internal standard, vortex for 1 minute, and centrifuge at 15,000 × g for 10 minutes [2].
Analysis: Transfer supernatants to HPLC vials and quantify TTT-3002 concentrations using LC-MS/MS with multiple reaction monitoring (MRM). Calculate the fraction unbound (fu) using the formula:
fu = [Receiver chamber concentration] / [Donor chamber concentration] [2].
The PIA assay evaluates the functional consequences of plasma protein binding by measuring FLT3 inhibition in cell-based systems:
Cell Culture: Maintain FLT3-ITD-dependent MOLM-14 cells in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO2 [1] [2].
Plasma Preparation: Collect plasma from healthy donors and AML patients. Incubate TTT-3002 (0.1-100 nM) with 100% human plasma for 1 hour at 37°C [1].
Cell Treatment: Add plasma-drug mixtures to MOLM-14 cells (10,000 cells/well in 96-well plates) and incubate for 72 hours [2].
Viability Assessment: Measure cell viability using MTT or CellTiter-Glo assays. Calculate percentage inhibition relative to vehicle-treated controls [1].
Data Analysis: Generate dose-response curves and determine IC50 values. Compare IC50 values in plasma versus culture medium to assess the impact of plasma protein binding [1] [2].
This assay evaluates the potential of mifepristone to displace TTT-3002 from plasma protein binding sites:
The experimental workflow for comprehensive TTT-3002 protein binding assessment is summarized below:
Figure 2: Comprehensive Workflow for TTT-3002 Plasma Protein Binding Assessment. Three complementary methods provide complete binding characterization.
Table 1: Plasma Protein Binding Characteristics of FLT3 Inhibitors
| FLT3 Inhibitor | Binding Constant (μM⁻¹) | Fold Change in IC50 in Plasma | Primary Binding Protein | Free Fraction in Human Plasma |
|---|---|---|---|---|
| TTT-3002 | 1.41 | 0.33-fold per mg/dL AGP | AGP | ~65% (predicted) |
| Lestaurtinib | 49.2 | 11.73-fold per mg/dL AGP | AGP | <5% |
| Midostaurin | 12.6 | 3.00-fold per mg/dL AGP | AGP | ~15% |
| Sorafenib | Not reported | Significant (exact fold not reported) | Albumin and AGP | <10% |
Table 2: Functional Activity of TTT-3002 in Plasma Environments
| Assessment Parameter | Value in Culture Medium | Value in 100% Human Plasma | Fold Change | Clinical Significance |
|---|---|---|---|---|
| FLT3/ITD IC50 | Picomolar range [1] | ~34 nM [2] | Minimal | Maintains target coverage at clinically achievable concentrations |
| F691L Mutant IC50 | Low nanomolar [1] | ~2-3 fold higher than in medium | Moderate | Potential efficacy against gatekeeper mutation |
| D835Y Mutant IC50 | Low nanomolar [1] | ~2-3 fold higher than in medium | Moderate | Potential efficacy against activation loop mutation |
Free Drug Hypothesis: The pharmacologically active fraction of TTT-3002 corresponds to the unbound drug concentration. Calculate the free drug concentration using:
[Free TTT-3002] = [Total TTT-3002] × fu
where fu represents the fraction unbound determined from equilibrium dialysis studies [2].
Target Engagement Assessment: Compare free TTT-3002 concentrations with cellular IC50 values. For robust FLT3 inhibition, maintain free drug concentrations above the cellular IC50 throughout the dosing interval [1].
Cross-Species Comparison: Note that bovine and murine plasma do not demonstrate similar TTT-3002 inhibition as human plasma due to differences in AGP binding characteristics [2]. This has important implications for translating preclinical efficacy to clinical settings.
Equilibrium Time: For TTT-3002 with its relatively low protein binding, 6 hours is sufficient to reach equilibrium. Confirm equilibrium by measuring concentrations at both 4 and 6 hours; consistent values indicate equilibrium attainment [3].
Ligand Depletion: Maintain TTT-3002 concentrations below plasma protein concentrations to avoid ligand depletion effects. For AGP (typical concentration: 0.5-1.0 mg/mL), keep TTT-3002 concentrations below 10 μM [3].
Plasma Quality: Use freshly collected plasma from healthy donors and AML patients. Multiple donors should be screened as AGP concentrations can vary significantly between individuals (normal range: 0.5-1.0 mg/mL) and may be elevated in AML patients due to acute phase response [2].
High Variation Between Replicates: Ensure consistent temperature control during dialysis, as small fluctuations significantly impact equilibrium. Use a calibrated thermal shaker and verify temperature uniformity across the dialysis unit [4].
Non-Linear Displacement: In competitive assays, if mifepristone displacement shows non-linear patterns, consider potential allosteric effects or multiple binding sites. Conduct full concentration-response curves with mifepristone (0.1-100 μM) to characterize the displacement profile [2].
Incomplete Recovery: If TTT-3002 recovery from plasma samples is suboptimal, include a protein precipitation step with acetonitrile (2:1 acetonitrile:plasma ratio) and add a stable isotope-labeled internal standard to correct for matrix effects [2].
Comprehensive assessment of TTT-3002 plasma protein binding is essential for predicting clinical efficacy in FLT3-mutant AML patients. The methodologies described herein enable accurate quantification of TTT-3002 binding parameters and provide insights into potential strategies to overcome protein binding limitations. TTT-3002 demonstrates favorable binding characteristics compared to other FLT3 inhibitors, with only moderate affinity for AGP and minimal loss of potency in human plasma. The integration of equilibrium dialysis, functional plasma inhibitory activity assays, and competitive displacement studies provides a robust framework for optimizing TTT-3002 dosing regimens in clinical trials for FLT3-mutant AML.
TTT-3002 is a novel, potent indolocarbazole-class FLT3 tyrosine kinase inhibitor with picomolar half-maximal inhibitory concentration (IC₅₀) values against FLT3 internal tandem duplication (FLT3-ITD) and activation loop point mutations (FLT3/PM), demonstrating significant preclinical efficacy in mouse models of acute myeloid leukemia (AML) [1] [2]. These notes provide detailed methodologies for its use in biochemical and cellular assays.
Proper preparation and storage are critical for maintaining TTT-3002 stability and experimental reproducibility.
The established method for preparing a concentrated master stock solution of TTT-3002 is as follows [1]:
To prevent compound precipitation and ensure accurate dosing in biological assays, follow this dilution workflow [1] [3]:
> Critical Note: DMSO can have broad and heterogeneous effects on cellular signaling pathways, even at low concentrations (e.g., 0.002% - 0.004%) [4]. Meticulous vehicle controls are essential.
The diagram below illustrates the complete workflow for preparing and using TTT-3002 in experimental assays.
Here are detailed methodologies for key experiments demonstrating TTT-3002's efficacy, as cited in the literature.
This protocol assesses the direct target engagement of TTT-3002 by measuring phosphorylation inhibition [1] [2].
This protocol measures the anti-proliferative and cytotoxic effects of TTT-3002 [1] [5].
The following protocol has been used to demonstrate TTT-3002 efficacy in vivo [1].
The table below summarizes key quantitative data on TTT-3002's activity from preclinical studies.
| Parameter | Value / Result | Experimental Context | Source |
|---|---|---|---|
| Anti-Proliferation IC₅₀ | 490 - 920 pM | FLT3/ITD mutant cell lines | [1] |
| FLT3 Autophosphorylation IC₅₀ | 100 - 250 pM | FLT3/ITD mutant cell lines | [1] |
| In Vivo Oral Dose | 6 mg/kg (BID) | Mouse xenograft models (Ba/F3-ITD, NHD13/ITD) | [1] [2] |
| Plasma Protein Binding Shift | ~9-fold IC₅₀ increase | In 50% human plasma vs. 10% FBS | [5] |
| Key Resistance Mutations Targeted | FLT3/ITD-D835Y, FLT3/ITD-F691L | Overcomes mutations resistant to sorafenib, quizartinib | [2] |
TTT-3002 overcomes a significant limitation of earlier FLT3 inhibitors by maintaining potency against various resistance mutations. The following diagram illustrates its mechanism and key advantages.
A critical factor for translating in vitro results to clinical efficacy is human plasma protein binding. TTT-3002 is only moderately bound by human plasma proteins compared to other FLT3 TKIs like midostaurin and lestaurtinib, which experience >100-fold IC₅₀ shifts. This characteristic, primarily mediated by Alpha-1-acid glycoprotein (AGP), may contribute to its more favorable in vivo activity profile [2] [5].
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The core principle involves the reduction of a yellow tetrazolium salt (MTT) to purple, insoluble formazan crystals by metabolically active cells [1] [2]. The amount of formazan produced, quantified by measuring its absorbance, is proportional to the number of viable cells [3].
The table below outlines a generalized, detailed protocol suitable for most cell types, synthesizing steps from several established sources [1] [2] [4].
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Cell Seeding | Seed cells in a 96-well plate. For proliferation, use 2,000-5,000 cells/well; for cytotoxicity, use 10,000-50,000 cells/well in culture medium [1]. | Include background control (medium only), negative control (cells, no treatment), and positive control (cells with cytotoxic compound). |
| 2. Treatment | Incubate cells with experimental compounds (e.g., TTT-3002) for desired duration. | Use a CO₂ incubator at 37°C; optimize treatment time (e.g., 24-72 hours) [5]. |
| 3. MTT Application | Add 10-50 µL of MTT reagent (5 mg/mL stock) to each well. Final MTT concentration should be 0.2-0.5 mg/mL [1] [3]. | Use serum-free medium during incubation to prevent background interference [2]. |
| 4. Formazan Formation | Incubate plate for 3-4 hours at 37°C [1] [4]. | Metabolically active cells reduce MTT to insoluble purple formazan crystals. |
| 5. Solubilization | Add solubilization solution (e.g., 100-150 µL of SDS-HCl in water or acidified isopropanol) [1] [4]. | Solution dissolves formazan crystals. Wrap plate in foil and shake for 15 minutes to ensure full dissolution [2]. |
| 6. Absorbance Measurement | Measure absorbance with a microplate reader. | Primary wavelength: 570 nm. Reference wavelength (for background subtraction): 630-690 nm [1] [3]. |
TTT-3002 is a potent and orally active tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 35% of acute myeloid leukemia (AML) cases [5]. The following table summarizes its activity as measured by MTT assays in preclinical studies.
| Assay Type / Cell Line | Result (IC₅₀) | Experimental Context & Protocol |
|---|
| Antiproliferative Activity (MTT Assay) | | Protocol Summary [5] [6]:
To ensure reliable and reproducible results, consider the following key points:
The diagram below visualizes the core workflow of the MTT assay.
The MTT assay is a robust and widely accepted method for assessing cell viability and compound cytotoxicity. When applied to the study of TTT-3002, the data unequivocally demonstrates its picomolar potency against FLT3-mutant AML cell lines, inhibiting both kinase phosphorylation and cellular proliferation [5] [6]. Its activity against resistance-conferring mutations like FLT3/F691L further highlights its potential as a promising therapeutic agent [9].
For researchers, adhering to optimized protocols, rigorously controlling for interference, and understanding the assay's limitations are paramount for generating high-quality, reliable data in drug development projects.
Resistance to FLT3 inhibitors like TTT-3002 can be categorized into several mechanisms. The table below outlines the primary types and the specific profile of TTT-3002.
| Mechanism of Resistance | Description | TTT-3002's Activity Profile |
|---|---|---|
| Secondary FLT3 Mutations | Point mutations in the FLT3 kinase domain (e.g., F691L, D835Y, N676K) that impair drug binding [1] [2] [3]. | Active against a broad spectrum, including F691L (gatekeeper), D835Y, and N676K mutations [1] [4] [5]. Shows a >1000-fold potency advantage over other TKIs for F691L in some models [1]. |
| Plasma Protein Binding | Binding of the drug to proteins like Alpha-1-acid glycoprotein (AGP) in human plasma, reducing free drug available to reach cellular targets [1] [6] [7]. | Moderately affected. While still inhibited by human plasma, it shows significantly less protein binding (9-fold IC50 shift) than midostaurin or lestaurtinib (>100-fold shift) [6]. |
| Bone Marrow Microenvironment Protection | Soluble/stromal factors (e.g., FGF2, FLT3 ligand) in the bone marrow niche activate bypass survival pathways (e.g., MAPK) [2]. | Preclinical data shows efficacy in reducing bone marrow tumor burden in mouse models [1] [5]. Combinatorial strategies may be needed to fully overcome stromal protection. |
| Activation of Bypass Pathways | Mutations in parallel signaling pathways, such as the Ras/MAPK pathway, can provide alternative survival signals, rendering FLT3 inhibition ineffective [2] [8]. | This is a non-FLT3 specific mechanism. Resistance is not linked to TTT-3002's structure but to broader clonal evolution, requiring alternative therapeutic strategies [8]. |
For researchers encountering potential resistance in their models, the following experimental approaches are recommended.
Research suggests a combinatorial approach to displace TTT-3002 from plasma proteins.
The following diagram illustrates the decision-making workflow for troubleshooting resistance.
What is protein binding interference and why is it a problem for FLT3 inhibitors?
In the context of FLT3 inhibitors, protein binding interference refers to the phenomenon where a drug binds to proteins in the blood plasma (such as albumin), reducing the fraction of "free" drug available to reach and inhibit its target, the FLT3 kinase. This can drastically reduce the drug's efficacy in patients, even if it is highly potent in laboratory assays conducted with low protein concentrations [1].
A key example is the FLT3 inhibitor lestaurtinib (CEP-701). While its IC50 is 2-3 nM in standard cell culture media, this value shifted to 700 nM in 100% human plasma due to extensive protein binding, which was a major factor in its failure to achieve widespread FLT3 inhibition in a Phase 3 clinical trial [1].
How does TTT-3002 overcome this limitation?
Research indicates that TTT-3002 is only moderately protein bound compared to several other tyrosine kinase inhibitors (TKIs) that were in clinical trials. Studies using human plasma from both healthy donors and AML patients showed that this characteristic allows TTT-3002 to maintain its potent inhibitory activity in a physiologically relevant environment [1] [2].
The data suggests that the moderate protein binding of TTT-3002 helps it overcome a key limitation that has hampered the clinical success of other FLT3 inhibitors, contributing to its promising preclinical profile [1].
The table below summarizes key quantitative data that demonstrates the activity of TTT-3002 against various FLT3 mutations and its performance in plasma.
| Assessment Parameter | Experimental Context | Key Finding |
|---|---|---|
| FLT3/ITD Phosphorylation Inhibition | In vitro kinase assays | Picomolar IC50 values (most potent FLT3 inhibitor discovered at the time) [1] |
| Activity Against FLT3 Point Mutations | Proliferation assays using mutant cell lines | Active against a broad spectrum of activating point mutations (e.g., D835) and resistance mutations (e.g., F691L) [1] |
| Activity in Human Plasma | Plasma Inhibitory Activity (PIA) assay | Maintained activity against FLT3-ITD and FLT3-TKD mutants in plasma from healthy donors and AML patients [1] |
| Activity Against Resistant Samples | Ex vivo treatment of primary AML blasts | Maintained activity against relapsed AML patient samples resistant to sorafenib and AC220 (quizartinib) [1] |
This protocol outlines a key method for evaluating the effectiveness of TTT-3002 in a protein-rich environment, using the Plasma Inhibitory Activity (PIA) assay as a reference.
Objective: To determine the potency of TTT-3002 against FLT3 phosphorylation in the context of 100% human plasma and compare it to other inhibitors.
Materials and Reagents:
Procedure:
Troubleshooting Tip: A significant rightward shift in the IC50 value in plasma compared to standard culture media (which typically contains 10% FBS) indicates substantial protein binding interference. A minimal shift is desirable and indicates a compound like TTT-3002 is less affected.
What makes TTT-3002 a promising FLT3 inhibitor despite other drugs failing?
TTT-3002 addresses multiple failure mechanisms of earlier FLT3 TKIs simultaneously:
The following diagram illustrates the FLT3-ITD driven signaling pathway and the points where TTT-3002 exerts its inhibitory effect.
The following table summarizes the key experimental findings regarding the effect of TTT-3002 on normal hematopoietic cells.
| Experimental Model | Findings on Normal Hematopoietic Cells | Citation |
|---|---|---|
| Normal bone marrow mononuclear cells & CD34+ progenitors from healthy donors | Minimal toxicity at biochemically relevant doses | [1] |
| Normal bone marrow cells from healthy donors | Not affected by TTT-3002 | [2] |
| Normal hematopoietic stem/progenitor cells from healthy blood and bone marrow | Minimal toxicity demonstrated | [1] [3] |
Researchers concluded that TTT-3002 is cytotoxic to leukemic blasts isolated from FLT3/ITD-expressing AML patients while displaying minimal toxicity to normal hematopoietic stem/progenitor cells from healthy donors, making it a promising candidate for further development [1] [3].
Here are detailed methodologies from the cited literature that you can adapt for your own experiments to evaluate the selectivity and toxicity of FLT3 inhibitors.
This method is used to compare the drug's effects on patient-derived leukemic cells versus normal healthy cells [1].
This protocol assesses the compound's efficacy and toxicity in a live animal model, providing a systems-level view of its effects [1] [4].
The experimental workflow for these combined approaches can be visualized as follows:
Q1: What is the proposed mechanism behind TTT-3002's selective toxicity? While the exact mechanism is an area of ongoing research, its high potency and specificity for mutant FLT3 receptors are key. TTT-3002 is a very potent inhibitor that targets the constitutively active FLT3 signaling pathway, which is essential for the survival and proliferation of leukemic cells but not for healthy cells [1] [2]. Furthermore, studies indicate that TTT-3002 is only moderately bound by human plasma proteins compared to some other TKIs. This means a higher proportion of the administered drug remains free and active, potentially allowing effective FLT3 inhibition at lower, less toxic doses [4] [3].
Q2: How does TTT-3002 compare to other FLT3 inhibitors regarding hematological toxicity? Preclinical data suggests an advantage. For example, the drug lestaurtinib (CEP-701) showed high plasma protein binding, drastically reducing its free, active concentration in the blood and contributing to its failure in a phase 3 trial [4]. In contrast, TTT-3002's moderate protein binding and high potency are hypothesized to enable more effective target inhibition with less off-target impact on normal blood-forming cells [4] [3]. However, direct head-to-head clinical comparisons are not available as TTT-3002 remains in preclinical development.
Q3: What are the critical controls for in vitro hematopoietic toxicity assays? It is crucial to include:
The table below summarizes the quantitative data and specific formulations for TTT-3002 and Cremophor EL from the research literature.
| Aspect | Reported Data / Methodology | Citation / Source |
|---|---|---|
| TTT-3002 In Vivo Formulation | 6 mg/kg TTT-3002 HCl suspended in 1 mM HCl, sonicated 1 hour pre-dosing, administered via oral gavage [1]. | Le et al., Blood 2014 [1]. |
| Control Compound Formulation (Sorafenib) | 10 mg/kg sorafenib suspended in 30% (w/v) Cremophor EL, 30% (w/v) PEG 400, 10% absolute ethanol, and 10% glucose [1]. | Le et al., Blood 2014 [1]. |
| Cremophor EL Vehicle for IV/PO Dosing | Ethanol/Cremophor EL/water mixture (10:5:85, % v/v/v) administered at a standard dose volume of 5 mL/kg [2]. | Vijaya Bhaskar et al., J Anal Bioanal Tech 2013 [2]. |
| Cremophor EL Plasma Concentration | Up to 0.50-1.0 mg/mL in initial plasma samples post-IV administration, causing significant ion suppression in LC-MS/MS [2]. | Vijaya Bhaskar et al., J Anal Bioanal Tech 2013 [2]. |
Q1: What is the recommended vehicle for suspending TTT-3002 in animal studies? While a direct formulation for TTT-3002 in Cremophor EL is not published, the original study used a simple suspension in 1 mM HCl [1]. For poorly water-soluble compounds like TTT-3002, a common approach is a vehicle containing Cremophor EL. A standard, well-tolerated mixture for oral (PO) or intravenous (IV) administration is Ethanol/Cremophor EL/water (10:5:85, % v/v/v) [2].
Q2: How does Cremophor EL interfere with bioanalysis, and how can I mitigate this? Cremophor EL causes significant ion suppression in Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS), especially in electrospray ionization (ESI) mode. This can lead to underestimating drug concentrations [2].
Q3: What are the critical non-clinical safety concerns associated with Cremophor EL? Cremophor EL is not a biologically inert substance. Be aware of its potential effects, which can complicate the interpretation of study results [3]:
Issue: Inconsistent PK results or low analyte recovery in LC-MS/MS analysis.
Issue: Poor solubility or precipitation of TTT-3002 in the vehicle.
The diagram below outlines the key decision points and steps for formulating a drug like TTT-3002 using Cremophor EL, and the subsequent bioanalytical considerations.
When designing your experiments, it is crucial to remember that Cremophor EL is pharmacologically active and not an inert excipient.
FAQ 1: What are the known properties of TTT-3002? TTT-3002 is a novel, highly potent FLT3 tyrosine kinase inhibitor (TKI). Its key characteristics from preclinical studies are summarized below [1].
| Property | Description |
|---|---|
| Target | FLT3 (FMS-like tyrosine kinase-3) |
| Primary Indication | Acute Myeloid Leukemia (AML) with FLT3 mutations (ITD and point mutations) |
| Key Advantage | Overcomes resistance to other FLT3 inhibitors (e.g., Sorafenib, AC220), including the F691L gatekeeper mutation |
| Protein Binding | Moderate human plasma protein binding (maintains potency better than some other TKIs like CEP-701) |
| Handling Note | Supplied as TTT-3002 hydrochloride salt for in vivo studies |
FAQ 2: What are the specified storage conditions for TTT-3002? The search results do not disclose the manufacturer's recommended storage conditions for TTT-3002. As a small molecule drug candidate, its stability is influenced by temperature, light, humidity, and the solvent it is dissolved in.
FAQ 3: How should I handle TTT-3002 if no manufacturer data is available? In the absence of specific data, you should adhere to the best practices for handling small molecule inhibitors. The following protocol outlines the general handling and a procedure to establish your own storage conditions.
This protocol provides a methodology to establish the stability of your TTT-3002 stock solutions under different storage conditions.
1. Principle The stability of TTT-3002 will be assessed by comparing the potency of aliquots stored under different conditions against a freshly prepared standard. A significant loss of potency in cell-based assays will indicate compound degradation.
2. Materials
3. Workflow for Stock Solution Stability Testing
The following diagram illustrates the experimental workflow to test the stability of TTT-3002 stock solutions.
4. Procedure
| Issue | Possible Cause | Solution |
|---|---|---|
| Loss of potency | Compound degradation due to inappropriate storage, moisture, or frequent freeze-thaw cycles. | Ensure single-use aliquots, use anhydrous DMSO, and store at -80°C. Verify freezer temperature stability. |
| Precipitation in stock solution | The solution has exceeded its solubility limit or has been stored too cold. | Warm the vial to room temperature and vortex. If precipitate remains, sonicate briefly. |
| High background in cell assays | Solvent (DMSO) toxicity from improper dilution. | Ensure the final DMSO concentration is ≤0.1% in cell culture. Always pre-dilute the stock in medium. |
| Form | Recommended Storage | Beyond-Use Date (Conservative Estimate) |
|---|---|---|
| Powder | -20°C or -80°C, desiccated, protected from light | Manufacturer's expiry date |
| Stock Solution (100% DMSO) | -80°C in single-use aliquots | 6 months (stability should be verified) |
TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol [1]. The table below summarizes its primary targets and the available data on its selectivity.
| Aspect | Details |
|---|---|
| Primary Target & Potency | FLT3 (FMS-like tyrosine kinase 3); inhibits autophosphorylation in FLT3/ITD mutant cell lines with an IC₅₀ of 100-250 pM [1] [2]. |
| Other Key Targets | LRRK2 (leucine-rich repeat kinase 2); inhibits wild-type and mutant forms with IC₅₀ values of 0.7-1.2 nM [3]. |
| Selectivity Profile | Profiled against 140 kinases [3]. At 1 nM, it showed good selectivity, inhibiting only a few kinases to >70%. Selectivity decreases significantly at higher concentrations (above 10 and 100 nM) [3]. |
The most detailed information on off-target effects comes from a broad kinase profiling assay [3]. Here is a generalized methodology you can adapt:
This experimental workflow can be visualized as follows:
FAQ: The activity of TTT-3002 seems much lower in my cellular assays than in biochemical kinase assays. Why?
Answer: This is a common issue that may be related to plasma protein binding [4]. Alpha-1-acid glycoprotein (AGP) in human plasma can bind and sequester certain TKIs, including staurosporine-derived inhibitors, significantly reducing their effective concentration and activity in cell-based systems [4].
FAQ: The kinase profiling data suggests selectivity is concentration-dependent. How should I interpret this for my experiments?
Answer: This is a critical observation from the literature [3]. TTT-3002 shows high selectivity at 1 nM but inhibits a wider range of kinases at concentrations above 10 nM.
To further aid in your experimental design and interpretation, here is a diagram illustrating the core signaling pathway targeted by TTT-3002 in the context of FLT3-mutant AML, which is its primary researched application.
TTT-3002 is a novel, highly potent tyrosine kinase inhibitor (TKI) discovered as a potential treatment for Acute Myeloid Leukemia (AML) that harbors FLT3 mutations, such as the Internal Tandem Duplication (ITD) or various point mutations (e.g., D835Y) [1] [2].
The quantitative data from these preclinical studies is summarized in the table below.
| Parameter | Description / Value | Context / Cell Line |
|---|---|---|
| Molecular Weight | 465 g/mol [1] | Small molecule of the indolocarbazole class. |
| Target | FLT3 (FMS-like tyrosine kinase-3) [1] | Receptor tyrosine kinase. |
| IC₅₀ (Autophosphorylation) | 100 - 250 pM (picomolar) [1] | Inhibition of FLT3 autophosphorylation in human FLT3/ITD mutant cell lines. |
| IC₅₀ (Proliferation) | 490 - 920 pM [1] | Inhibition of cell proliferation in human FLT3/ITD mutant cell lines. |
| In Vivo Efficacy (Mouse Models) | 6 mg/kg, twice daily [1] | Administered via oral gavage; significantly improved survival and reduced tumor burden. |
| Protein Binding | Moderate [2] | Less bound to proteins like human serum albumin compared to other TKIs, suggesting more drug is freely active. |
| Key Advantage | Active against mutations that confer resistance to other FLT3 inhibitors (e.g., F691L "gatekeeper" mutation) [2] | May overcome a common mechanism of drug resistance in AML. |
For any drug, monitoring its plasma concentration over time is crucial for understanding its pharmacokinetics (PK)—Absorption, Distribution, Metabolism, and Excretion. The following workflow outlines the general process for establishing a PK profile [3].
The primary output of this process is a Plasma Concentration-Time Curve. Key pharmacokinetic parameters derived from this curve are essential for dose optimization [3].
What is the therapeutic window for TTT-3002? The specific therapeutic range (the range between the minimum effective concentration and the toxic concentration) for TTT-3002 has not been publicly defined in the search results. Establishing this is a key goal of early-phase clinical trials.
What bioanalytical method should I use to measure TTT-3002? The search results do not specify the recommended method. For small molecule drugs like TTT-3002, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is typically the gold standard due to its high sensitivity and specificity for quantifying drugs in complex biological matrices like plasma.
Why is TTT-3002's low protein binding significant? Only the unbound (free) fraction of a drug is pharmacologically active. The finding that TTT-3002 is only moderately bound to plasma proteins like albumin [2] suggests that a higher proportion of the administered dose remains active compared to highly protein-bound drugs. This could lead to enhanced efficacy and must be considered when determining therapeutic doses.
How can I model the PK of TTT-3002? Pharmacokinetic modeling for a drug administered orally, like TTT-3002, often uses a multi-compartment model to describe its complex journey: absorption into the bloodstream, distribution to body tissues, and eventual elimination [3].
The table below summarizes the core characteristics of TTT-3002 and potential combination strategies to overcome or prevent resistance, as identified in the scientific literature.
| Aspect | Details on TTT-3002 | Rationale for Combination / Mechanism to Overcome Resistance |
|---|---|---|
| Drug Class | Indolocarbazole; tyrosine kinase inhibitor (TKI) [1] | Staurosporine-derived TKI (STS-TKI) [2]. |
| Primary Target | Mutant FLT3 (FLT3/ITD and FLT3/TKD, e.g., D835Y) [1] [3] | High potency against common resistance-conferring point mutations [4] [3]. |
| Key Mechanism | Inhibits FLT3 autophosphorylation and downstream signaling (STAT5, AKT, MAPK/ERK) [1] | Induces apoptosis and cell cycle arrest in FLT3-dependent cells [1]. |
| Reported Potency | IC50 for FLT3/ITD autophosphorylation: 100-250 pM; for cell proliferation: 490-920 pM [1] | One of the most potent FLT3 inhibitors discovered preclinically [1]. |
| Combination Strategy 1 | With Mifepristone [2] | Overcomes Plasma Protein Binding: Mifepristone acts as a "decoy" for Alpha-1-acid glycoprotein (AGP), restoring TKI activity sequestered by this plasma protein [2]. |
| Combination Strategy 2 | With Other Pathway Inhibitors | Overcomes Bypass Signaling: Combining FLT3 inhibitors with agents that target survival signals from the bone marrow microenvironment (e.g., MAPK pathway inhibitors) can counteract stromal protection [4]. |
Here are detailed methodologies for experiments critical to investigating the issues outlined above.
This assay evaluates how human plasma proteins impact TKI efficacy [2].
This protocol tests whether the bone marrow stroma protects cells from TKI-induced death [4].
The high potency of TTT-3002 is evident in its activity across a panel of FLT3 mutations. The table below compares its profile with other inhibitors, which is crucial for selecting the right TKI based on the mutation present.
| FLT3 Mutation | TTT-3002 Sensitivity | Comparative Notes on Other TKIs |
|---|---|---|
| FLT3/ITD | Highly sensitive (IC50 in pM range) [1] [3] | This is the primary target for most FLT3 TKIs. |
| FLT3/D835Y | Highly sensitive [1] [3] | Many TKIs (e.g., Sorafenib, Quizartinib) show reduced or no activity against this common TKD mutation [3]. |
| FLT3/D835G/N | Sensitive [3] | Midostaurin and Lestaurtinib also show activity against these AL mutants [3]. |
| FLT3/I836T | Sensitive [3] | Multiple TKIs are effective against this mutant [3]. |
| FLT3/F691L | Information not explicitly in results | The "gatekeeper" mutation; often confers resistance to many type II TKIs. Crenolanib (a type I inhibitor) is typically active [4]. |
Resistance to FLT3 inhibitors like TTT-3002 can arise through several key mechanisms. The following diagram outlines the primary pathways and potential investigative approaches.
The following table summarizes key preclinical findings on TTT-3002's selectivity and potency.
| Evidence Type | Experimental Model/Condition | Key Finding on TTT-3002 | Comparison/Context |
|---|---|---|---|
| Cytotoxicity (Primary Cells) | FLT3/ITD+ AML patient blasts | Cytotoxic to leukemic blasts [1] | --- |
| Normal hematopoietic stem/progenitor cells (healthy donors) | Minimal toxicity at biochemically relevant doses [1] | --- | |
| In Vitro Potency | FLT3/ITD mutant cell lines (autophosphorylation) | IC~50~: 100 - 250 pM [1] | 6-7 fold lower than most potent inhibitors in clinical trials at the time [2] |
| FLT3/ITD mutant cell lines (proliferation) | IC~50~: 490 - 920 pM [1] [3] | --- | |
| In Vivo Efficacy & Safety | Mouse xenograft models (oral dosing, 6 mg/kg) | Significant improvement in survival and tumor burden; well-tolerated [1] | Mice resumed normal bone marrow activity [2] |
Here are detailed methodologies for key experiments that can be used to evaluate the selectivity of FLT3 inhibitors like TTT-3002.
This protocol assesses the compound's differential effect on malignant versus normal hematopoietic cells [1].
This protocol evaluates toxicity and efficacy in a live animal model [1] [4].
The selective toxicity of TTT-3002 is attributed to two primary mechanisms, illustrated in the pathway below.
Q1: How does TTT-3002's toxicity profile compare to other FLT3 inhibitors like sorafenib or quizartinib? While direct head-to-head clinical toxicity data is not available, preclinical studies highlight TTT-3002's key advantages: its picomolar potency and activity against common resistance mutations (e.g., D835Y, F691L) [1] [4] [6]. This high potency may allow for lower effective doses, potentially reducing off-target effects. Furthermore, its ability to overcome resistance could prevent disease relapse, a common scenario requiring further toxic chemotherapy.
Q2: What is the evidence that TTT-3002 does not damage the normal hematopoietic stem cell compartment? The primary evidence comes from ex vivo CFU assays. In these experiments, TTT-3002 demonstrated minimal toxicity to normal CD34+ hematopoietic stem/progenitor cells from healthy donors, preserving their ability to form colonies in culture. In contrast, it was cytotoxic to leukemic blasts from FLT3/ITD-positive AML patients [1].
Q3: Could you provide the DOT code for the pathway diagram? The DOT code used to generate the "Mechanism of Selective Toxicity" diagram is provided below for your own use and modification.
This guide consolidates key preclinical data and methodologies for using the FLT3 tyrosine kinase inhibitor TTT-3002 in studies focused on overcoming drug resistance in Acute Myeloid Leukemia (AML).
What is the core profile of TTT-3002? TTT-3002 is a novel, small-molecule FLT3 tyrosine kinase inhibitor (TKI) of the indolocarbazole class with a molecular weight of 465 g/mol [1]. Its key advantages for research on drug-resistant AML are summarized below:
This section provides quantitative data and detailed methodologies for key experiments.
Table 1: Potency of TTT-3002 Against TKI-Resistant Mutants This table summarizes the activity of TTT-3002 compared to other inhibitors across various resistance-conferring mutations in Ba/F3 cell models [5].
| FLT3 Mutation | TTT-3002 (Viability IC50) | Sorafenib | Quizartinib (AC220) | Midostaurin (PKC412) | Crenolanib |
|---|---|---|---|---|---|
| ITD only | < 1 nM | Active | Active | Active | Active |
| ITD + F691L | < 1 nM | Resistant | Resistant | Resistant | Resistant |
| ITD + D835Y | < 1 nM | Resistant | Resistant | N/A | Active |
| ITD + N676K | < 1 nM | Resistant | N/A | Resistant | N/A |
| ITD + G697R | 11 nM | Resistant | Resistant | Resistant | N/A |
Table 2: Ex Vivo Activity on Relapsed/Refractory Patient Samples This table shows the response of primary AML blasts from patients who developed resistance to other TKIs [5].
| Patient Sample Profile | TTT-3002 | Sorafenib | Quizartinib (AC220) |
|---|---|---|---|
| Diagnostic FLT3/ITD+ | Active (proliferation, apoptosis) | Active | Moderately Active |
| Relapse (D835/ITD mutation) | Active (proliferation, apoptosis) | Resistant | Moderately Active (in one sample) |
| Relapse (D835 point mutation) | Active (proliferation, apoptosis) | Resistant | Resistant |
Experimental Protocol: In Vitro FLT3 Inhibition & Cell Viability
This is a standard protocol for assessing the compound's effects in cell lines, derived from the methods sections of the research articles [4] [1].
1. Cell Culture & Seeding:
2. Compound Treatment:
3. Immunoprecipitation and Western Blotting (for Target Engagement):
4. Cell Viability/Proliferation Assessment (for Functional Effect):
5. Apoptosis Analysis (by Flow Cytometry):
Experimental Protocol: In Vivo Mouse Tumor Model
This protocol describes a standard mouse model used to evaluate the efficacy of TTT-3002 against a TKI-resistant AML [4] [1].
1. Cell Line and Transplant:
2. Confirmation of Engraftment:
3. Drug Treatment:
4. Monitoring and Endpoints:
The following diagram illustrates the workflow for the in vivo efficacy experiment.
In Vivo Efficacy Experiment Workflow
Q1: Why is TTT-3002 active against the F691L gatekeeper mutation while other inhibitors fail? A: Molecular modeling suggests that the binding mode of TTT-3002, a staurosporine-like inhibitor, differs from that of quizartinib and sorafenib. The F691 residue is predicted to form a stabilizing interaction with quizartinib (AC220), so a mutation to leucine (F691L) disrupts this binding. In contrast, TTT-3002 is predicted to bind FLT3 without making direct contact with F691, making it less susceptible to mutations at this site [5].
Q2: My patient-derived samples are resistant to sorafenib. Will TTT-3002 be effective? A: Preclinical evidence is promising. TTT-3002 has demonstrated activity in ex vivo assays using primary AML blasts from patients who relapsed with sorafenib or quizartinib resistance. It effectively inhibited proliferation and induced apoptosis in samples that had developed D835 or dual D835/ITD mutations at relapse, which were resistant to the original TKIs [4] [5]. The diagram below summarizes the resistance mechanisms TTT-3002 can overcome.
TTT-3002 Activity Against Common Resistance Mechanisms
Q3: What is the recommended formulation for in vivo administration of TTT-3002? A: For oral gavage in mouse studies, TTT-3002 hydrochloride was suspended at a concentration of 6 mg/kg in 1mM HCl. The suspension was prepared by brief sonication 1 hour prior to dosing to ensure a consistent formulation [4] [1].
The search results providing all information on TTT-3002 are from 2014. The drug's development status, optimal dosing, and clinical efficacy in humans may have advanced significantly since then. It is strongly recommended to search for recent clinical trials and the latest scientific literature to obtain up-to-date information on this compound.
The table below summarizes the key preclinical efficacy data for TTT-3002 and midostaurin.
| Inhibitor Characteristic | TTT-3002 | Midostaurin (PKC412) |
|---|---|---|
| Reported Potency (IC₅₀) vs. FLT3-ITD Autophosphorylation | 100 - 250 pM (picomolar) [1] [2] | ~10-30 nM (nanomolar) [3] |
| Activity Against FLT3-TKD (D835) Point Mutations | Potent activity demonstrated [4] [5] | Moderately active against some, but inactive against others like D835Y [4] |
| Activity Against Resistance Mutations (e.g., F691L) | Retains activity against the gatekeeper mutation F691L [4] | Ineffective; the N676K mutation confers resistance to midostaurin [4] |
| Activity in Resistant Patient Samples | Active against sorafenib- and quizartinib-resistant patient samples [4] | Resistance develops, leading to treatment failure [4] |
| Human Plasma Protein Binding | Moderate (suggesting more free, active drug available in vivo) [4] | High (leading to a significant reduction in free, active drug in vivo) [4] |
| FDA Approval Status for AML | No (Preclinical stage) [1] [4] | Yes (Approved for newly diagnosed FLT3-mutant AML) [3] [6] |
The diagram below illustrates the logical flow of experiments used to evaluate the inhibitors, from cellular mechanisms to in vivo validation.
The data indicates that TTT-3002 is a promising preclinical candidate with potential advantages over midostaurin:
It is crucial to remember that midostaurin has demonstrated clinical efficacy and gained FDA approval, while TTT-3002 remains an investigational agent in the preclinical stage [6]. The superior preclinical profile of TTT-3002 warrants further investigation to determine if it translates into improved clinical outcomes for patients with FLT3-mutant AML.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for TTT-3002 and other tyrosine kinase inhibitors (TKIs) against various FLT3 mutants. A lower IC₅₀ value indicates greater potency. Data is primarily derived from proliferation assays (e.g., MTT) using engineered Ba/F3 cell lines [1] [2].
Comparison of Inhibitory Potency (IC₅₀) against FLT3 Mutants [1] [2]
| FLT3 Mutant | TTT-3002 | Lestaurtinib (CEP-701) | Midostaurin (PKC412) | Quizartinib (AC220) | Sorafenib | Gilteritinib | Crenolanib | Ponatinib |
|---|---|---|---|---|---|---|---|---|
| FLT3/ITD | 0.49 - 0.92 nM | ~20 nM | ~30 nM | ~5 nM | ~40 nM | Information Missing | Information Missing | Information Missing |
| D835Y | Active (Low nM) | Active | ~100 nM | Inactive / Resistant | Inactive / Resistant | Information Missing | Active [2] | ~200 nM |
| D835V | Active (Low nM) | Active | Active | Inactive / Resistant | Inactive / Resistant | Information Missing | Active [2] | Information Missing |
| F691L (in ITD) | < 10 nM | ~200 nM | ~600 nM | ~200 nM | ~1500 nM | Information Missing | Inactive / Resistant [2] | ~20 nM |
The comparative data was generated using standardized, widely accepted experimental methods in leukemia research. Here are the detailed protocols for the key assays cited:
Cell Proliferation Assay (MTT Assay)
FLT3 Autophosphorylation Inhibition Assay
In Vivo Efficacy Studies (Mouse Models)
The following diagram illustrates the role of FLT3 mutations in leukemia and the point of inhibition by TTT-3002.
This diagram shows that constitutive activation of mutant FLT3 drives pro-survival and proliferation signaling. TTT-3002 acts by competitively inhibiting the ATP-binding pocket of FLT3, preventing its autophosphorylation and activation, regardless of whether the mutation is an ITD or a point mutation in the activation loop [3] [2].
| TKI Name | IC50 Shift in 50% Human Plasma (Fold Increase) | IC50 Shift with Purified AGP (1 mg/mL) | Key Finding |
|---|---|---|---|
| TTT-3002 | ~9-fold [1] | Comparable to plasma inhibition [1] | Minimal inhibition by plasma; activity is significantly less affected than other tested TKIs [1]. |
| Quizartinib | ~37-fold [1] | Not significant [1] | Moderately inhibited by plasma, but not significantly by AGP alone [1]. |
| Sorafenib | >100-fold [1] | Not significant [1] | Highly inhibited by plasma, but not by AGP alone, suggesting other plasma components are responsible [1]. |
| Midostaurin | >100-fold [1] | Inhibited [1] | Activity was strongly abolished by human plasma and purified AGP [1]. |
| Lestaurtinib | >100-fold [1] | Inhibited [1] | Activity was strongly abolished by human plasma and purified AGP [1]. |
The experimental data indicates a key advantage of TTT-3002: its antileukemic activity remains more potent in a physiologically relevant environment containing human plasma proteins.
The comparative data was generated using a modified Plasma Inhibitory Assay (PIA) [1]. Here is the detailed methodology:
The following diagram illustrates the core workflow and finding of this key experiment.
The search results highlight AGP as a critical factor in TKI inhibition [1] [2].
The observed resistance of TTT-3002 to plasma protein inhibition is a significant pharmacological advantage. High plasma protein binding is a known reason for the failure of some TKI clinical trials, as it leads to insufficient free drug concentrations at the tumor site [3] [1].
The table below summarizes available in vitro data on the activity of TTT-3002 and other inhibitors against FLT3-mutant cell lines, and their susceptibility to inhibition by human plasma protein.
| FLT3 Inhibitor | Type / Generation | IC50 Shift in Human Plasma (vs. 10% FBS) | Activity Against FLT3/ITD | Activity Against FLT3-TKD (D835Y) mutant | Key Characteristics and Notes |
|---|---|---|---|---|---|
| TTT-3002 | Novel Staurosporine-derived | ~9-fold increase [1] | Active (IC50 in low nM range) [2] | Active [2] | Less susceptible to plasma protein inhibition than other STS-TKIs [1] |
| Midostaurin | Type I, First-gen | >100-fold increase [1] | Active [2] | Active [2] | Activity severely inhibited by human AGP [1] |
| Lestaurtinib | Type I, First-gen | >100-fold increase [1] | Active [2] | Active [2] | Activity severely inhibited by human AGP [1] |
| Quizartinib | Type II, Second-gen | 37-fold increase [1] | Active [2] | Not Active [2] | Susceptible to plasma protein inhibition; inactive against common TKD mutants [1] [2] |
| Sorafenib | Type II, First-gen | >100-fold increase [1] | Active [2] | Not Active [2] | Activity severely inhibited by human AGP; inactive against common TKD mutants [1] [2] |
| Crenolanib | Type I | Information Missing | Active [2] | Active [2] | Potent against TKD mutants [2] |
The data in the table comes primarily from modified plasma inhibitory assays (PIA) and cell proliferation/survival assays. Here are the key experimental details and findings:
The following diagram illustrates the core experimental workflow and mechanistic insight that underlies the comparative data.
TTT-3002 is a small molecule kinase inhibitor of the indolocarbazole class with a molecular weight of 465 g/mol [1]. The table below summarizes its published inhibitory activity (IC₅₀) against various kinases.
Table 1: Documented Kinase Inhibition Profile of TTT-3002
| Kinase Target | IC₅₀ Value | Experimental Context / Notes |
|---|---|---|
| FLT3/ITD (autophosphorylation) | 0.1 - 0.25 nM [1] | Human FLT3/ITD mutant leukemia cell lines. |
| FLT3/ITD (cell proliferation) | 0.49 - 0.92 nM [1] | MTT assay in FLT3/ITD mutant cell lines. |
| FLT3/D835Y | Potent activity [1] | Active against this common activation loop mutation. |
| FLT3/F691L | Potent activity [2] | Active against this "gatekeeper" resistance mutation. |
| LRRK2 (Wild-Type) | 0.70 nM [3] | In vitro kinase assay using LRRKtide substrate. |
| LRRK2 (G2019S) | 0.70 nM [3] | PD-associated mutation in the kinase domain. |
| LRRK2 (R1441C) | 1.2 nM [3] | PD-associated mutation outside the kinase domain. |
Key Findings on Specificity:
The following table compares TTT-3002 with other FLT3 inhibitors based on the studied preclinical data.
Table 2: Preclinical Comparison of TTT-3002 with Other FLT3 Inhibitors
| Inhibitor | Key FLT3 Targets | Documented Resistance & Limitations (in studied models) | Notable Preclinical Advantages of TTT-3002 |
|---|
| TTT-3002 | ITD, D835Y, F691L [2] | N/A (Investigational compound) | - Potent against key resistance mutations (F691L, D835) [2].
The data in this guide comes from standard preclinical methodologies:
The diagram below illustrates the primary FLT3 signaling pathway targeted by TTT-3002, which is constitutively activated by mutations in AML.
This diagram shows how FLT3 mutations lead to constitutive activation of downstream pathways promoting leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [1].
The tables below summarize key experimental data from preclinical studies, demonstrating the activity of TTT-3002 against various FLT3 mutations, including those that confer resistance to other inhibitors [1] [2] [3].
Table 1: Inhibitory Activity in FLT3-Mutant Cell Lines
| FLT3 Mutation Type | Specific Mutations Tested | Inhibition of FLT3 Phosphorylation (IC₅₀) | Inhibition of Cell Proliferation (IC₅₀) |
|---|---|---|---|
| Activating Mutations | FLT3/ITD | 100 - 250 pM [2] [4] | 490 - 920 pM [2] [4] |
| FLT3/D835Y | Potent activity reported [2] | Potent activity reported [2] | |
| TKI-Resistance Mutations | F691L/ITD (gatekeeper) | Activity maintained [1] [3] | < 1 nM [1] [3] |
| N676K/ITD | Activity maintained [1] | < 1 nM [1] | |
| G697R/ITD | Activity maintained [3] | 11 nM [3] |
Table 2: Ex Vivo Activity in Patient-Derived Samples
| Sample Description | Comparison FLT3 TKIs | TTT-3002 Efficacy |
|---|---|---|
| Blasts from patients with relapsed/refractory AML resistant to sorafenib or quizartinib (AC220) [1] [3]. | Sorafenib, Quizartinib (AC220) | Active: Induced apoptosis and inhibited proliferation [1] [3]. |
| Blasts from diagnostic FLT3/ITD+ AML patients [2] [5]. | N/A | Active: Cytotoxic to leukemic blasts, with minimal toxicity to normal hematopoietic cells [2] [5]. |
The high potency of TTT-3002 was established through the following key methodologies:
Cell-Based Viability and Phosphorylation Assays [1] [2]: FLT3-internal tandem duplication (ITD) mutant human leukemia cell lines (e.g., MV4-11) were cultured with serially diluted TTT-3002.
Analysis of Primary Patient Samples [1] [2] [3]: Mononuclear cells were isolated via Ficoll centrifugation from the bone marrow or blood of AML patients, including those relapsed and resistant to other TKIs. Freshly thawed cells were treated with TTT-3002 ex vivo.
In Vivo Efficacy Models [1] [2]: Mouse models transplanted with FLT3/ITD-driven leukemia cells (e.g., Ba/F3-ITD luciferase+ cells) were used.
TTT-3002 is an indolocarbazole-based tyrosine kinase inhibitor that overcomes resistance through its binding mechanism and moderate plasma protein binding [1] [2] [3]. The following diagram illustrates how it targets the FLT3 signaling pathway in AML.
TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) of the indolocarbazole class [1]. Preclinical research highlights its potential as a promising therapeutic candidate for Acute Myeloid Leukemia (AML) with FLT3 mutations due to two key features:
The table below summarizes the activity of TTT-3002 against key FLT3 mutations compared to other FLT3 inhibitors, illustrating its potential to overcome common resistance mechanisms.
| FLT3 Inhibitor | Primary Targets / Class | Activity against FLT3/ITD | Activity against FLT3/D835 mutations | Activity against FLT3/F691L mutation |
|---|---|---|---|---|
| TTT-3002 | Novel, potent FLT3 inhibitor [3] | Potent (IC50: 100-250 pM for autophosphorylation) [1] | Active [3] [1] | Active [3] |
| Quizartinib (AC220) | Second-generation, selective FLT3 inhibitor [4] | Potent [3] | Inactive [3] | Inactive / Confers Resistance [3] [5] |
| Sorafenib | Multi-kinase inhibitor [3] | Active [3] | Inactive [3] | Inactive / Confers Resistance [3] |
| Midostaurin (PKC412) | First-generation, multi-target inhibitor [3] [4] | Active [3] | Moderately Active [3] | Not fully active; selects for N676K resistance [3] |
| Crenolanib | Next-generation FLT3 inhibitor [3] [4] | Active [3] | Active [3] | Inactive [3] |
| Gilteritinib | Second-generation FLT3 inhibitor [4] | Active [4] | Active against some [4] | Information not in sources |
The promising profile of TTT-3002 is supported by the following key experiments:
The diagram below illustrates the constitutive activation of mutant FLT3 and the mechanism of TTT-3002 action.
In normal signaling, FLT3 activation requires its ligand (FL). Mutations like ITD or D835 cause ligand-independent, constitutive activation, driving excessive cell proliferation and survival. TTT-3002 acts as a Type II TKI, competing with ATP and stabilizing the kinase in an inactive conformation, thereby blocking this oncogenic signaling [3] [6] [4].
Preclinical data positions TTT-3002 as a compelling candidate for overcoming key clinical challenges in FLT3-mutated AML therapy:
TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor (TKI) from the indolocarbazole class, researched preclinically for treating Acute Myeloid Leukemia (AML) with FLT3 mutations [1] [2]. The key characteristics and findings are summarized below.
Table 1: Key Preclinical Characteristics of TTT-3002
| Feature | Description |
|---|---|
| Primary Target | FMS-like tyrosine kinase 3 (FLT3) [1] [2]. |
| Key Strength | Potent activity against a broad spectrum of FLT3 mutations, including resistance-conferring mutations like F691L and D835Y, against which other TKIs are often ineffective [1]. |
| Reported Potency (IC50) | Inhibition of FLT3 autophosphorylation in cell lines: 100 - 250 pM (picomolar) [2]. |
| Protein Binding | Only moderately bound by human plasma proteins, a potential advantage for maintaining in vivo efficacy [1]. |
| In Vivo Efficacy | Oral dosing significantly reduced tumor burden in mouse models of FLT3/ITD-associated AML [1] [2]. |
| Development Stage | Preclinical (as of the 2014 studies). Its current status in clinical trials is unknown [1] [2]. |
The following tables summarize quantitative data and methodologies from key experiments cited in the search results.
Table 2: Comparative Potency of TTT-3002 Against FLT3 Mutations
This data is primarily derived from cell-based proliferation and immunoprecipitation/Western blot assays measuring the inhibition of FLT3 phosphorylation [1] [2].
| FLT3 Mutation | TTT-3002 Activity | Comparator TKIs (e.g., Sorafenib, Quizartinib/AC220) |
|---|---|---|
| FLT3/ITD | Highly potent (IC50: ~100-920 pM) [2]. | Active against FLT3/ITD [1]. |
| FLT3/D835Y | Active [1] [2]. | Largely inactive [1]. |
| FLT3/ITD with F691L "gatekeeper" mutation | Maintains activity [1]. | Confers resistance to AC220 and Crenolanib [1]. |
| Relapsed AML patient samples | Active against samples resistant to sorafenib and AC220 [1]. | - |
Table 3: Key In Vivo Experiment Protocol and Findings
This experiment evaluated the efficacy of TTT-3002 in reducing tumor burden in a mouse model [1].
| Aspect | Protocol Details |
|---|---|
| Objective | To assess the anti-tumor activity of TTT-3002 in a FLT3 TKI-resistant mouse model [1]. |
| Model | Mice transplanted with Ba/F3 cells expressing the FLT3/F691L/ITD mutation (conferring resistance to other TKIs) and a luciferase reporter [1]. |
| Intervention | Oral TTT-3002 (6 mg/kg, twice daily) for 2 weeks. Control group received sorafenib (10 mg/kg, once daily) [1]. |
| Outcome Measurement | Tumor burden was monitored and quantified using bioluminescence imaging (IVIS Spectrum) after injection of D-luciferin [1]. |
| Key Finding | Tumor burden was significantly improved in the TTT-3002 treated group compared to the control [1]. |
The following diagram illustrates the role of FLT3 mutations in AML and the mechanism of TTT-3002.
The following table summarizes the experimental evidence supporting TTT-3002's favorable toxicity profile toward normal cells.
| Evidence Type | Experimental Model/Cell Type | Key Findings | Source |
|---|---|---|---|
| Selective Cytotoxicity | Primary patient AML blasts (FLT3/ITD+) vs. Normal BM mononuclear cells & CD34+ progenitors from healthy donors | TTT-3002 was cytotoxic to leukemic blasts while displaying minimal toxicity to normal hematopoietic stem/progenitor cells at biochemically relevant doses. [1] | [1] |
| In Vivo Tolerability | Mouse models (BALB/C, C57BL/6) | Administration of TTT-3002 via oral dosing was well tolerated and significantly improved survival and tumor burden in several FLT3/ITD transplantation models. [1] | [1] |
| Favorable Protein Binding | Human plasma from healthy donors and AML patients | TTT-3002 was only moderately protein bound in human plasma compared to other TKIs (e.g., lestaurtinib), which is a key factor in maintaining potent FLT3 inhibition in vivo and predicts a lower required therapeutic dose. [2] | [2] |
The evidence for TTT-3002's selectivity was generated using standard and robust experimental methods in cell biology. Here are the detailed protocols for the key assays cited:
Cell Viability and Proliferation (MTT Assay)
Primary Cell Handling and Analysis
The rationale for TTT-3002's development and its selective action is rooted in the biology of FLT3 mutations in Acute Myeloid Leukemia (AML). The diagram below illustrates the targeted signaling pathway and the therapeutic concept.
Diagram Title: FLT3-Targeted Therapy in AML
This diagram illustrates the therapeutic rationale for TTT-3002. In FLT3-mutated AML, mutations cause the FLT3 receptor to be constantly active without an external signal, driving uncontrolled cell survival and proliferation while blocking natural cell death (apoptosis) [1] [4]. TTT-3002 is a tyrosine kinase inhibitor (TKI) designed to specifically target and inhibit these mutated FLT3 receptors [1]. By blocking the aberrant signal, it restores apoptosis in leukemic cells. Because normal cells do not rely on this mutated signaling pathway for survival, they are largely unaffected by the drug, explaining the minimal toxicity observed in experiments with healthy bone marrow and CD34+ progenitor cells [1].
The available data, though not current, provides a compelling preclinical profile for TTT-3002. Its high potency against mutant FLT3, combined with low plasma protein binding and demonstrated selectivity in primary cell models, are strong positive indicators for a potentially wider therapeutic window compared to some earlier FLT3 inhibitors.